Technical Documentation Center

2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol oxalate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol oxalate
  • CAS: 1185300-79-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Properties, Synthesis, and Coordination Dynamics of 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol Oxalate

Executive Summary The compound 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol oxalate is a highly specialized phenolic amino alcohol salt prized in advanced coordination chemistry and materials science. Functioning primarily...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol oxalate is a highly specialized phenolic amino alcohol salt prized in advanced coordination chemistry and materials science. Functioning primarily as a multidentate chelator, its molecular architecture is strategically designed with specific donor atoms (oxygen and nitrogen) to form stable complexes with transition metals and lanthanides[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, self-validating synthetic pathways, and coordination dynamics, serving as a definitive guide for researchers and drug development professionals.

Molecular Architecture & Physicochemical Properties

The target compound consists of a bifunctional free base—combining an aromatic phenolic ring with an amino alcohol side chain—stabilized by an oxalate counterion[1]. The conversion to an oxalate salt is critical for maintaining the structural integrity of the secondary amine.

PropertyValue
Compound Name 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol oxalate
Base CAS Number 578706-01-1[2]
Molecular Formula C₁₂H₁₇NO₆[3]
Molecular Weight 271.27 g/mol [3]
Ligand Classification Tridentate (O, N, O donors)[1]
Structural Class Phenolic Amino Alcohol[1]

Synthetic Methodology & Mechanistic Pathways

The synthesis of 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol oxalate requires a highly controlled, three-step linear sequence. Each step is designed not just for yield, but to prevent contamination that could interfere with downstream metal coordination.

Step 1: Schiff Base Condensation
  • Protocol: Equimolar amounts of a ketone (2-hydroxyacetophenone) and a primary amine (ethanolamine) are refluxed in absolute ethanol[1].

  • Causality: Ethanol is selected as the solvent because it solubilizes both starting materials and drives the equilibrium forward as the Schiff base precipitates upon cooling. The reaction proceeds via a hemiaminal intermediate, which undergoes dehydration to yield the iminophenol[1].

  • Self-Validation: The reaction progress is monitored via Fourier-transform infrared spectroscopy (FTIR). The step is validated as complete when the distinct ketone carbonyl stretch (~1680 cm⁻¹) is entirely replaced by a sharp imine C=N stretch (~1630 cm⁻¹).

Step 2: Catalytic Hydrogenation
  • Protocol: The isolated iminophenol is dissolved in methanol and subjected to catalytic hydrogenation using molecular hydrogen (H₂) and a Palladium on Carbon (Pd/C) catalyst[1].

  • Causality: Catalytic hydrogenation is strictly chosen over hydride reducing agents (e.g., NaBH₄ or LiAlH₄). Hydride agents often leave residual boron or aluminum salts that form highly stable, unwanted coordination complexes with the newly formed multidentate ligand. Pd/C ensures a clean reduction of the imine to the secondary amine without cleaving the critical C-N bond.

  • Self-Validation: The reaction is validated volumetrically by the cessation of H₂ uptake. Spectroscopically, the C=N stretch disappears, and a broad secondary amine N-H stretch emerges (~3300 cm⁻¹).

Step 3: Oxalate Salt Formation
  • Protocol: The free base amine is reacted with a stoichiometric equivalent of anhydrous oxalic acid in a warm ethanol/diethyl ether mixture, followed by slow cooling to induce crystallization.

  • Causality: The free base of 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol is susceptible to atmospheric oxidation and is notoriously difficult to handle as a pure, non-hygroscopic solid. Converting it to the oxalate salt protonates the reactive secondary amine, drastically reducing its oxidative liability, improving shelf-life, and yielding a highly crystalline product[3]. This crystalline nature is mandatory for the precise stoichiometric weighing required in coordination chemistry.

  • Self-Validation: Successful salt formation is confirmed via the appearance of strong carboxylate asymmetric (~1600 cm⁻¹) and symmetric (~1400 cm⁻¹) stretches from the oxalate counterion in the IR spectrum.

Synthesis A 2-Hydroxyacetophenone C Hemiaminal Intermediate A->C Condensation B Ethanolamine B->C D Schiff Base (Iminophenol) C->D -H2O E 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol (Free Base) D->E Catalytic Hydrogenation (H2, Pd/C) G Target Oxalate Salt (C12H17NO6) E->G Salt Formation F Oxalic Acid F->G

Synthetic workflow from condensation to oxalate salt formation.

Coordination Chemistry & Chelating Dynamics

The core utility of 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol lies in its ability to act as a tridentate ligand [1]. When introduced to a basic environment (which neutralizes the oxalate counterion and deprotonates the phenol), the ligand coordinates to a single central metal ion through three distinct donor sites:

  • Phenolic Oxygen: Provides a strong, anionic σ-donor interaction.

  • Secondary Amino Nitrogen: Acts as a neutral, stereochemically flexible σ-donor.

  • Hydroxyl Oxygen: Provides a terminal, neutral oxygen donor to complete the chelate rings.

Conformational Isomerism

The efficacy of this ligand is heavily dependent on its conformational flexibility. X-ray crystallographic analyses of related Schiff bases and reduced amino alcohols reveal the presence of distinct conformational isomers[1]. The torsion angle of the C–C–N–C bond in the CH₂CH₂NHCH₂ fragment can shift dramatically (e.g., from +62.7° to -177.5°) to accommodate the specific steric and electronic demands of different transition metals (e.g., Cu²⁺, Ni²⁺) or lanthanides[1].

Coordination M Metal Ion (M2+/M3+) O1 Phenolic Oxygen O1->M Dative N Amino Nitrogen N->M Dative O2 Hydroxyl Oxygen O2->M Dative L Ligand Backbone (C10H15NO2) L->O1 L->N L->O2

Tridentate coordination dynamics of the ligand with a central metal ion.

Analytical Characterization (Self-Validating Protocols)

To ensure the scientific integrity of the synthesized oxalate salt prior to its use in complexation studies, the following self-validating analytical suite must be employed:

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR):

    • Validation: The ¹H NMR spectrum in DMSO-d₆ must show the disappearance of the imine proton (~8.5 ppm) and the presence of the newly formed methine proton adjacent to the secondary amine. The oxalate counterion will not show protons in ¹H NMR (due to rapid exchange), but ¹³C NMR will reveal a distinct carbonyl carbon peak at ~165 ppm corresponding to the oxalate species.

  • Elemental Analysis (CHNO):

    • Validation: Confirms the exact empirical formula (C₁₂H₁₇NO₆)[3]. Any deviation greater than ±0.4% indicates incomplete salt formation or residual hydration, which will critically skew metal-to-ligand stoichiometric ratios in downstream applications.

  • Single-Crystal X-Ray Diffraction (XRD):

    • Validation: If the oxalate salt is recrystallized slowly from ethanol/water, XRD can definitively map the hydrogen-bonding network between the protonated secondary amine and the oxalate dianion, confirming the orthorhombic or monoclinic space group[1].

Sources

Exploratory

2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol oxalate solubility data

An In-depth Technical Guide: A Comprehensive Analysis of the Solubility Profile of 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol Oxalate Executive Summary The development of any new chemical entity into a viable pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: A Comprehensive Analysis of the Solubility Profile of 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol Oxalate

Executive Summary

The development of any new chemical entity into a viable pharmaceutical product is fundamentally reliant on a thorough understanding of its physicochemical properties. Among these, aqueous solubility stands as a cornerstone, directly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This guide focuses on 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol oxalate, a salt comprised of a phenolic amino alcohol base and an oxalic acid counter-ion. Due to the absence of established public solubility data for this specific salt, this document serves as a comprehensive technical framework. It outlines the foundational principles and provides robust, field-proven methodologies for determining and interpreting its solubility profile. We will delve into the theoretical underpinnings dictated by the compound's structure, present a detailed protocol for empirical solubility determination via the gold-standard shake-flask method, and explore the critical environmental factors—namely pH, solvent composition, and temperature—that govern its behavior in solution.

Part 1: Physicochemical Characterization and Predicted Behavior

A molecule's structure is the primary determinant of its physical properties. An initial analysis of 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol oxalate reveals a combination of functional groups that provides a strong, predictive basis for its solubility characteristics.

1.1 The Active Moiety: A Phenolic Amino Alcohol The core molecule, 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol, is a bifunctional compound possessing both a phenol ring and an amino alcohol side chain[1]. This structure is rich in polar functional groups:

  • Phenolic Hydroxyl (-OH): Capable of acting as both a hydrogen bond donor and acceptor.

  • Secondary Amine (-NH-): A hydrogen bond donor and acceptor, and a basic center that can be protonated.

  • Alcoholic Hydroxyl (-OH): A primary alcohol group that readily participates in hydrogen bonding.

The presence of these groups suggests a strong affinity for polar solvents, particularly protic solvents like water, methanol, and ethanol, which can engage in hydrogen bonding networks[2][3].

1.2 The Counter-Ion: Oxalate The base is salified with oxalic acid, a simple dicarboxylic acid. The formation of an oxalate salt has profound implications for solubility, the most critical of which is a strong dependence on pH[4]. Oxalate salts of many divalent cations are notably insoluble in neutral or alkaline solutions[5][6]. However, their solubility can increase dramatically in acidic conditions[7][8].

1.3 Integrated Solubility Prediction Based on this composite structure, we can hypothesize:

  • The compound will exhibit its highest solubility in polar protic solvents.

  • Solubility in aqueous media will be critically dependent on pH, likely increasing significantly as the pH drops below the pKa of the bisoxalate anion (pKa₂ of oxalic acid is ~4.2).

  • Due to its ionic nature as a salt, solubility in non-polar, aprotic solvents like ethers or alkanes is expected to be negligible[9].

Part 2: Experimental Determination of Equilibrium Solubility

To move from prediction to empirical data, a robust and reproducible methodology is required. The isothermal shake-flask method is the universally accepted gold standard for determining equilibrium solubility, providing a self-validating system for assessing when a solution has reached saturation[10].

2.1 Rationale for Method Selection The shake-flask method is chosen for its simplicity, reliability, and direct measurement of thermodynamic equilibrium solubility. The core principle involves agitating an excess of the solid compound in a chosen solvent at a constant temperature until the concentration of the dissolved solute in the supernatant no longer increases. This plateau concentration is, by definition, the equilibrium solubility. This approach avoids the kinetic artifacts that can be introduced by supersaturation-precipitation methods.

2.2 Detailed Experimental Protocol: Isothermal Shake-Flask Method

  • Preparation: Add an excess amount of 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol oxalate to a series of vials containing the selected solvent systems (e.g., purified water, pH-adjusted buffers, various ethanol/water co-solvent mixtures). "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.

  • Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker or rotator. The temperature must be rigorously maintained (e.g., at 25°C and/or 37°C to simulate ambient and physiological conditions, respectively). Agitate the samples for a predetermined period (e.g., 24 to 72 hours). To validate equilibrium, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours); equilibrium is confirmed when the measured concentrations are statistically identical.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Alternatively, use a centrifuge, also maintained at the experimental temperature, to pellet the undissolved solid. This step is crucial to avoid aspirating solid particles, which would artificially inflate the measured solubility.

  • Sample Withdrawal and Preparation: Carefully withdraw a precise aliquot of the clear supernatant. Immediately filter the aliquot through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microparticulates.

  • Dilution and Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of a validated analytical method.

  • Analysis: Quantify the concentration of the dissolved compound using a validated analytical technique, such as HPLC-UV.

2.3 Experimental Workflow Diagram

ShakeFlask_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solid to Solvent B Agitate at Constant Temp. A->B C Sample at 24, 48, 72h B->C D Settle or Centrifuge C->D E Filter Supernatant D->E F Dilute Sample E->F G Analyze via Validated Method F->G Result Equilibrium Solubility Data G->Result

Caption: Workflow for the Isothermal Shake-Flask Solubility Method.

Part 3: Factors Influencing Solubility: A Deeper Dive

The solubility value is not a single constant but a variable dependent on environmental conditions. For an ionizable compound like 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol oxalate, understanding these factors is paramount for successful drug development.

3.1 The Critical Role of pH For an oxalate salt, pH is arguably the most influential factor. The dissolution equilibrium is directly tied to the protonation state of the oxalate anion in solution.

  • Mechanism of pH Influence: In a saturated solution, the solid salt is in equilibrium with its dissolved ions. If the pH is lowered by adding an acid, the oxalate ions (C₂O₄²⁻) in solution will react with H⁺ ions. This protonation forms bisoxalate (HC₂O₄⁻) and then undissociated oxalic acid (H₂C₂O₄). This consumption of free oxalate ions disturbs the equilibrium, and according to Le Châtelier's principle, more of the solid salt will dissolve to replenish the oxalate ions, thereby increasing the total solubility[4][7]. The same principle applies to the protonation of the amine group on the parent molecule at very low pH.

  • Practical Implications: A pH-solubility profile must be generated by performing the shake-flask experiment across a range of physiologically relevant buffers (e.g., from pH 1.2 to 7.4). This profile is essential for predicting dissolution behavior in different regions of the gastrointestinal tract.

PH_Influence cluster_solid Solid Phase cluster_acid Acidic Conditions (Low pH) Solid Compound(s) ⇌ Base Base-NH₂⁺(aq) Oxalate C₂O₄²⁻(aq) H_ion + H⁺ Oxalate->H_ion Shift Equilibrium Shifts Right (Increased Solubility) Oxalate->Shift Consumption of Oxalate ions Bisoxalate HC₂O₄⁻(aq) H_ion->Bisoxalate OxalicAcid H₂C₂O₄(aq) Bisoxalate->OxalicAcid + H⁺

Caption: Influence of pH on Oxalate Salt Dissolution Equilibrium.

3.2 Effect of Solvent Composition For formulation purposes, especially for liquid dosage forms or for processing, understanding solubility in mixed-solvent systems is crucial. Phenolic compounds often exhibit preferential solubility in polar organic solvents like alcohols over water[11].

  • Co-solvency: By creating binary solvent systems (e.g., ethanol-water mixtures of varying ratios), one can precisely modulate the polarity of the medium. A solubility curve can be generated by measuring the solubility at different co-solvent compositions. This data is invaluable for identifying a solvent mixture that provides the required solubility while maintaining safety and stability.

3.3 Effect of Temperature The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature[2].

  • Thermodynamic Basis: An increase in temperature provides the energy needed to overcome the lattice energy of the solid crystal and to disrupt the solvent-solvent interactions to create a cavity for the solute.

  • Experimental Consideration: Determining solubility at different temperatures (e.g., 4°C, 25°C, 37°C) is important for defining storage conditions and understanding in vivo behavior. This data can also be used to calculate the enthalpy of solution via the van 't Hoff equation, providing deeper thermodynamic insight.

Part 4: Data Presentation

All quantitative solubility data should be summarized in a clear, tabular format to allow for easy comparison and interpretation. The following table represents a template for how the experimentally determined data should be presented.

Solvent SystempHTemperature (°C)Equilibrium Solubility (mg/mL)Standard Deviation (mg/mL)
Purified Water~6.525.0Experimental ValueExperimental Value
0.1 M HCl1.237.0Experimental ValueExperimental Value
Phosphate Buffer6.837.0Experimental ValueExperimental Value
Phosphate Buffer7.437.0Experimental ValueExperimental Value
20% Ethanol / 80% Water (v/v)N/A25.0Experimental ValueExperimental Value
50% Ethanol / 50% Water (v/v)N/A25.0Experimental ValueExperimental Value

Conclusion and Forward Recommendations

This guide establishes a comprehensive framework for characterizing the solubility of 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol oxalate. The molecular structure strongly indicates that its solubility will be highest in polar solvents and will be critically dependent on pH. The recommended experimental approach, the isothermal shake-flask method coupled with a validated HPLC analytical procedure, provides a reliable pathway to generating the essential data needed for drug development.

For a complete pre-formulation workup, we strongly recommend extending this investigation to include solid-state characterization using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD). These methods can identify the melting point, enthalpy of fusion, and, most importantly, determine if different crystalline forms (polymorphs) exist, as polymorphism can have a significant impact on the measured solubility and dissolution rate[10].

References

  • Mota, F. L., et al. (2018). Solubility and solid phase studies of isomeric phenolic acids in pure solvents.
  • Galanakis, C. M., et al. (2012). A Knowledge Base for The Recovery of Natural Phenols with Different Solvents. Full article.
  • Ferreira, O., & Pinho, S. P. (2008). Aqueous Solubility of Some Natural Phenolic Compounds.
  • Mota, F. L., et al. (2018). Studies on the solubility of phenolic compounds.
  • Wisdomlib. (2025). Solubility of phenolic compounds: Significance and symbolism. wisdomlib.org.
  • Nindela, V., et al. (2020).
  • Delgado-Andrade, C. (2016). Solubility of calcium oxalate at different pH values.
  • Study.com. (2021). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. Study.com.
  • Perdrial, N., et al. (2012). Effect of oxalate and pH on chrysotile dissolution at 25 °C: An experimental study. Geochimica et Cosmochimica Acta.
  • Molzon, J. A. (1976). The Solubility of Calcium Oxalate as a Function of Dielectric Constant. DigitalCommons@URI.
  • Jarrahpour, A. A., et al. (2006). Synthesis and Physical Characterization of 2-((E)-1-(3-((E)-1-(2-hydroxyphenyl)ethylideneamino)-2-methylphenylimino)ethyl)phenol. MDPI.
  • Rashed, K. M., et al. (2016).
  • Benchchem. 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol. Benchchem.
  • Knight, J., et al. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. PMC - NIH.
  • Santa Cruz Biotechnology. 2-[1-(2-Hydroxy-ethylamino)
  • Chiavari, G., et al. (2023).
  • Knight, J., et al. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Preprints.org.
  • Rodrigues, L. A., et al. (2021). Aqueous solubility of selected metal oxalates.
  • Vulcanchem. (2-Ethoxyethyl)

Sources

Foundational

Biochemical Activity and Bioanalytical Applications of Substituted Phenol Oxalates: A Technical Guide for Life Science and Drug Development

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary: Redefining "Biological Activity" In the realm of pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary: Redefining "Biological Activity"

In the realm of pharmacology and drug development, the term "biological activity" typically denotes a compound's therapeutic interaction with a cellular receptor or enzyme. However, for substituted phenol oxalates —most notably bis(2,4-dinitrophenyl) oxalate (DNPO) and bis(2,4,6-trichlorophenyl) oxalate (TCPO) —their biological significance is entirely bioanalytical.

As a Senior Application Scientist, I do not evaluate these compounds as drugs; rather, I leverage their extraordinary biochemical reactivity to detect trace biological molecules. These reactive esters undergo Peroxyoxalate Chemiluminescence (POCL) when exposed to hydrogen peroxide ( H2​O2​ ), a key biological reactive oxygen species (ROS). By coupling this reaction with high-performance liquid chromatography (HPLC) or cellular assays, we can quantify biogenic amines, thiols, and pharmaceutical metabolites in complex biological matrices at femtomole limits of detection[1].

Mechanistic Causality: The POCL Pathway

To utilize phenol oxalates effectively, one must understand the causality behind their molecular design. Why are the phenol rings substituted with nitro ( −NO2​ ) or chloro ( −Cl ) groups?

These electron-withdrawing substituents drastically lower the pKa​ of the leaving phenol group. When H2​O2​ (generated by biological enzymes or added as a reagent) is introduced, the electron-deficient carbonyl carbons of the oxalate are highly susceptible to nucleophilic attack. This rapid reaction yields 1,2-dioxetanedione , a highly unstable, energy-rich intermediate.

Through a mechanism known as Chemically Initiated Electron Exchange Luminescence (CIEEL) , 1,2-dioxetanedione transfers its energy to a proximate fluorophore, exciting its electrons. As the fluorophore relaxes to its ground state, it emits a photon. Because this light is generated chemically rather than optically, there is virtually zero background scattering, resulting in unparalleled signal-to-noise ratios in biological samples[2].

POCL_Mechanism A Substituted Phenol Oxalate (e.g., DNPO / TCPO) C 1,2-Dioxetanedione (High-Energy Intermediate) A->C Nucleophilic Attack B Hydrogen Peroxide (H2O2) (From Biological Sample) B->C Nucleophilic Attack E Fluorophore (Excited State) C->E CIEEL Energy Transfer D Fluorophore (Ground State) D->E Energy Absorption E->D Returns to Ground F Light Emission (Chemiluminescence) E->F Relaxation

Fig 1: The Peroxyoxalate Chemiluminescence (POCL) mechanistic pathway.

Comparative Data: DNPO vs. TCPO in Assay Design

Choosing the correct substituted oxalate is the most critical decision in assay development. The choice dictates the kinetics of light emission and the compatibility with flow-based systems.

Table 1: Physicochemical and Kinetic Comparison of Common Phenol Oxalates

ParameterBis(2,4-dinitrophenyl) oxalate (DNPO)Bis(2,4,6-trichlorophenyl) oxalate (TCPO)Causality / Impact on Assay
Substituent 2,4-Dinitro2,4,6-TrichloroNitro groups are stronger electron withdrawers.
Leaving Group pKa​ ~4.1~6.0Lower pKa​ in DNPO makes it a better leaving group.
Reaction Kinetics Very Fast (Seconds)Moderate (Minutes)DNPO is ideal for fast flow rates; TCPO for batch reading.
Background Noise HigherLowerDNPO's extreme reactivity causes slight auto-degradation.
Primary Application HPLC Flow Injection Analysis (FIA)Static Cellular Assays / Microplate ReadersMatches the residence time of the detector flow cell.

Self-Validating Experimental Protocol: HPLC-POCL Quantification

The following protocol details the quantification of biogenic amines (e.g., dopamine, amino acids) in plasma using a DNPO-based HPLC-CL system.

Design Philosophy (Trustworthiness): A robust bioanalytical protocol cannot rely on blind faith. This workflow is designed as a self-validating system . It incorporates continuous baseline monitoring to verify reagent integrity and an internal standard to validate extraction efficiency, ensuring that any signal loss is immediately identifiable as either a chemical failure or a biological variance.

Phase 1: Reagent and System Preparation
  • Mobile Phase: Prepare an isocratic mixture of Acetonitrile/Water (60:40 v/v). Causality: Water is required for biological sample elution, but it hydrolyzes oxalates. Therefore, the chemiluminescence reagents must be kept strictly separated until post-column mixing.

  • DNPO Reagent: Dissolve DNPO to 1.0 mM in anhydrous acetonitrile. Validation: Monitor the solution visually; yellowing indicates premature degradation.

  • Catalyst/ H2​O2​ Reagent: Prepare 10 mM H2​O2​ in 0.1 M Imidazole buffer (pH 6.5). Causality: Imidazole acts as a nucleophilic catalyst, accelerating the formation of 1,2-dioxetanedione to ensure the light flash occurs exactly as the fluid enters the photomultiplier tube (PMT) flow cell[2].

Phase 2: Sample Derivatization & Self-Validation Spike
  • Internal Standard Spike: To 100 µL of plasma, add 10 µL of Dansyl-GABA (Internal Standard). Validation: The recovery of Dansyl-GABA will automatically validate the efficiency of the subsequent protein precipitation.

  • Derivatization: Add Dansyl chloride to the plasma. Incubate at 40°C for 30 minutes to attach the fluorescent Dansyl tag to all primary amines.

  • Precipitation: Add 200 µL of cold acetonitrile, centrifuge at 12,000 x g for 5 minutes, and collect the supernatant.

Phase 3: Post-Column Reaction and Detection
  • Chromatography: Inject 10 µL of the supernatant onto a C18 reversed-phase column.

  • Post-Column Mixing (The T-Piece): Using dual post-column pumps, merge the column eluent first with the Catalyst/ H2​O2​ stream, and immediately after, with the DNPO stream via a low-dead-volume T-piece.

  • Detection: Route the mixture through a Teflon reaction coil directly into the PMT flow cell. Validation: The system must record a continuous "dark current" baseline prior to sample elution. A drifting baseline instantly alerts the operator to DNPO hydrolysis or H2​O2​ degradation.

HPLC_Workflow Sample Biological Sample (+ Internal Std) HPLC HPLC C18 Column (Separation) Sample->HPLC Injection Mixer Post-Column T-Piece (Adds DNPO + H2O2) HPLC->Mixer Eluent Reaction Reaction Coil (Dioxetanedione Forms) Mixer->Reaction Fast Kinetics Detector PMT Flow Cell (Light Detection) Reaction->Detector CIEEL Emission Data Chromatogram (Self-Validated Data) Detector->Data Signal

Fig 2: Schematic of the self-validating HPLC-POCL analytical workflow.

Safety, Toxicity, and Handling

While substituted phenol oxalates are not designed for in vivo therapeutic use, their handling in the laboratory requires strict safety protocols due to their chemical reactivity.

According to authoritative chemical safety records[3], DNPO is classified under the following GHS hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Laboratory Causality: The very mechanism that makes DNPO useful—its rapid reaction with nucleophiles—means it will readily react with moisture in the respiratory tract or mucous membranes to release 2,4-dinitrophenol and oxalic acid, both of which are toxic and highly irritating. All reagent preparation must be conducted within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood, utilizing N95-equivalent particulate respirators and nitrile gloves.

References

  • Honda, K., Sekino, J., & Imai, K. (1983). Bis(2,4-dinitrophenyl) oxalate as a chemiluminescence reagent. Determination of fluorescent compounds by flow injection analysis. Analytical Chemistry, 55(6), 940-943. Verified URL:[Link]

  • Li, F., Zhang, C., Guo, X., & Feng, W. (2003). Chemiluminescence detection in HPLC and CE for pharmaceutical and biomedical analysis. Biomedical Chromatography, 17(2-3), 96-105. Verified URL:[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3080704, Bis(2,4-dinitrophenyl) oxalate. Verified URL:[Link]

Sources

Exploratory

A Technical Guide to the Thermogravimetric Analysis of 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol Oxalate

Executive Summary This technical guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis (TGA) of 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol oxalate. As a sympathomimetic am...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis (TGA) of 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol oxalate. As a sympathomimetic amine formulated as an oxalate salt, this compound's thermal behavior is critical for ensuring its stability, purity, and quality throughout the drug development lifecycle.[1][2][3] This document moves beyond a standard protocol, offering a deep dive into the theoretical underpinnings of the compound's decomposition, a justified, step-by-step experimental methodology designed for self-validation, and a predictive model of its thermogram. The insights are tailored for researchers, analytical scientists, and formulation experts seeking to characterize this and structurally similar active pharmaceutical ingredients (APIs).

Introduction to the Analyte and Method

The Compound: A Sympathomimetic Amine Oxalate

The analyte, 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol oxalate, belongs to the class of sympathomimetic drugs, which mimic the effects of endogenous agonists of the sympathetic nervous system.[1][4] Its structure comprises a substituted phenol core with a secondary aliphatic amine side chain, which is essential for its pharmacological activity. The molecule is prepared as an oxalate salt, a common strategy in pharmaceutical chemistry to improve the stability, solubility, and handling of amine-containing APIs. The thermal stability of this salt form is a critical quality attribute, influencing everything from manufacturing and storage conditions to shelf-life and final drug product performance.[3]

The Technique: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a cornerstone technique in thermal analysis that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] For pharmaceutical applications, TGA provides invaluable quantitative data on:

  • Thermal Stability: Determining the temperature at which the API begins to degrade.

  • Compositional Analysis: Quantifying the loss of volatiles, such as water (dehydration) or residual solvents.

  • Decomposition Kinetics: Understanding the rate and mechanism of degradation.

  • Purity Assessment: Identifying the presence of impurities or variations between batches.[3]

By subjecting the analyte to a precise heating program, we can deconstruct its thermal profile into discrete mass loss events, each corresponding to a specific chemical or physical transition.[6][7]

Theoretical Framework for Thermal Decomposition

A robust interpretation of the TGA thermogram requires a foundational understanding of how the individual components of the salt—the organic cation and the oxalate anion—are expected to behave upon heating.

Decomposition of the Organic Cation

The 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol cation possesses several potential points of thermal failure. The structure is an amino alcohol derivative. In the presence of heat, degradation is likely initiated at the most labile bonds. For similar amine compounds, thermal degradation can involve complex intramolecular and intermolecular reactions, often leading to cyclization, elimination, and fragmentation.[8] The ethanolamine side chain is particularly susceptible to cleavage.

Decomposition of the Oxalate Anion

The thermal decomposition of the oxalate anion (C₂O₄²⁻) is exceptionally well-characterized and often occurs in a predictable, stepwise manner. When heated, oxalate salts typically decompose via the following general pathway:

  • Initial Decomposition: The oxalate breaks down, releasing carbon monoxide (CO).

  • Secondary Decomposition: The intermediate (often a carbonate in the case of metal oxalates) decomposes further, releasing carbon dioxide (CO₂).[5][9][10]

For an ammonium oxalate salt, the decomposition involves the evolution of ammonia (NH₃), CO, and CO₂.[10] This provides a strong analogue for the decomposition of our organic amine oxalate.

Synergistic Effects in the Amine-Oxalate Salt

The thermal behavior of the complete salt will not simply be the sum of its parts. The ionic bond between the protonated amine and the oxalate anion will influence the overall stability. The decomposition may proceed as a series of distinct, well-separated events or as complex, overlapping mass losses. The analysis of other aliphatic amine salts suggests that the initial mass loss can correspond to the release of the amine, followed by the decomposition of the remaining organic structure.[11] Therefore, we anticipate a multi-stage profile reflecting the sequential or concurrent breakdown of both the oxalate and the organic cation.

Experimental Protocol: A Self-Validating TGA Method

This protocol is designed to be a self-validating system, incorporating steps that ensure instrument readiness and generate data that is both accurate and reproducible.

Instrument Preparation and Calibration
  • Balance Verification: Prior to analysis, verify the thermobalance accuracy using certified calibration weights.

  • Temperature Calibration: Calibrate the temperature sensor using materials with known Curie points (e.g., Alumel, Nickel) or melting points (e.g., Indium, Tin) spanning the desired experimental range.

  • System Blank: Run a baseline experiment with an empty, pre-tared sample pan through the entire temperature program. This corrects for any systemic drift or buoyancy effects. The resulting curve should be flat.

  • Standard Verification: Analyze a well-characterized standard, such as Calcium Oxalate Monohydrate (CaC₂O₄·H₂O), to confirm instrument performance.[5] The three distinct and well-defined mass losses of this standard validate both mass and temperature accuracy.

Sample Preparation
  • Sample Form: Ensure the sample is a fine, homogenous powder to promote uniform heat transfer and prevent artifacts from mass transfer limitations. Gently grind if necessary.

  • Sample Mass: Use a sample mass of 5–10 mg. This range is sufficient to generate a strong signal while minimizing thermal gradients within the sample.

  • Sample Loading: Distribute the sample evenly across the bottom of the tared sample pan (typically platinum or alumina). Avoid creating a thick pile, which can impede the escape of evolved gases.

TGA Experimental Parameters & Justification
ParameterRecommended SettingJustification (The "Why")
Sample Pan Platinum or Alumina, OpenOpen pan ensures evolved gases can escape freely, preventing pressure buildup and secondary reactions. Platinum is inert; Alumina is a cost-effective alternative if no reaction with the sample is expected.
Temperature Range Ambient (~25 °C) to 800 °CThis wide range ensures the capture of all relevant thermal events, from the loss of adsorbed moisture to the complete decomposition of the organic moiety, leaving a final residue (if any).
Heating Rate 10 °C/minThis is a standard rate that provides a good balance between analytical speed and resolution. Slower rates (e.g., 5 °C/min) can better resolve overlapping events, while faster rates (e.g., 20 °C/min) can increase sensitivity but may reduce resolution. Running at multiple rates can provide insight into decomposition kinetics.
Purge Gas High-Purity Nitrogen (N₂)An inert atmosphere is crucial for studying the intrinsic thermal stability of the compound without the influence of oxidation.[5][10] This is the primary condition for decomposition studies.
Purge Gas Flow Rate 50 mL/minThis rate is sufficient to maintain an inert environment and efficiently sweep evolved decomposition products away from the sample, preventing secondary reactions and ensuring a clean signal.
Data Analysis and Interpretation

The output of a TGA experiment consists of two critical curves:

  • Thermogravimetric (TG) Curve: Plots mass (%) versus temperature (°C). Plateaus indicate regions of thermal stability, while steps (inflections) represent mass loss events.[6]

  • Derivative Thermogravimetric (DTG) Curve: Plots the rate of mass change (d(mass)/dt) versus temperature (°C). Peaks on the DTG curve correspond to the points of maximum decomposition rate for each mass loss step, making it easier to identify distinct thermal events.[5]

Anticipated Thermogram and Decomposition Pathway

Based on the theoretical framework, we can predict a multi-stage decomposition profile for 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol oxalate when heated in an inert nitrogen atmosphere.

Predicted Decomposition Stages

The following table summarizes the anticipated thermal events. The temperature ranges and mass loss percentages are hypothetical values based on the molecular weight (C₁₀H₁₅NO₂ cation + C₂H₂O₄ acid = 181.23 + 90.03 = 271.26 g/mol ) and the decomposition of analogous compounds.

StageAnticipated Temp. Range (°C)Predicted Mass Loss (%)Proposed Lost Species & Rationale
I 150 - 250~33.2%Oxalic Acid (C₂H₂O₄) → CO + CO₂ + H₂O or Oxalate → CO + CO₂ . This initial major loss corresponds to the decomposition of the oxalate moiety. The theoretical mass loss of oxalic acid is 33.2%. This is often the least stable part of such a salt.[9][10]
II 250 - 450~35-45%Fragmentation of the Ethanolamine Side Chain . Cleavage of the C-C and C-N bonds in the side chain, releasing fragments like ethylene, water, and ammonia derivatives. This represents the primary breakdown of the organic cation.[8]
III 450 - 700~20-30%Decomposition of the Phenolic Ring . The aromatic core is typically more stable and degrades at higher temperatures, often through charring and release of small hydrocarbon fragments.
Residue > 700 °C< 5%Carbonaceous Residue (Char) . A small amount of stable carbon char is expected from the high-temperature decomposition of the aromatic ring in an inert atmosphere.
Visualizing the Decomposition Workflow

The logical flow of the TGA experiment and the subsequent decomposition can be visualized as follows.

TGA_Workflow Figure 1: TGA Experimental & Decomposition Workflow cluster_experiment Experimental Protocol cluster_decomposition Anticipated Decomposition Pathway start Sample Preparation (5-10 mg, homogenous powder) instrument TGA Instrument (N₂ Purge, 10°C/min ramp) start->instrument heating Heating from Ambient to 800°C instrument->heating initial_compound Initial Compound 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol oxalate heating->initial_compound stage1 Intermediate 1 (Organic Cation + Residue) initial_compound->stage1  Stage I (150-250°C) - Evolved Gases:  CO, CO₂, H₂O stage2 Intermediate 2 (Phenolic Core + Residue) stage1->stage2  Stage II (250-450°C) - Evolved Gases:  Side-chain fragments final_residue Final Residue (Carbon Char) stage2->final_residue  Stage III (450-700°C) - Evolved Gases:  Ring fragments

Caption: A flowchart illustrating the TGA experimental process and the proposed multi-stage thermal decomposition of the title compound.

Advanced Characterization: Evolved Gas Analysis (EGA)

While TGA provides excellent quantitative data on when and how much mass is lost, it does not identify the decomposition products. To unequivocally validate the proposed decomposition pathway, coupling the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) is highly recommended. This hyphenated approach provides real-time chemical identification of the gases evolved during each mass loss step, allowing for the direct detection of H₂O, CO, CO₂, ammonia, and organic fragments as they are released.

Conclusion

The thermogravimetric analysis of 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol oxalate is a powerful tool for assessing its thermal stability and compositional integrity. A successful analysis hinges on a deep understanding of the compound's chemical nature, a meticulously executed and self-validated experimental protocol, and a theoretically grounded interpretation of the resulting data. By predicting a multi-stage decomposition beginning with the loss of the oxalate moiety followed by the sequential breakdown of the organic cation, this guide provides researchers with a robust framework to not only generate high-quality TGA data but also to transform that data into actionable knowledge for the development of safe, stable, and effective pharmaceutical products.

References

  • Jarrahpour, A. A., Jalbout, A. F., Rezaei, S., & Trzaskowski, B. (2006). Synthesis and Physical Characterization of 2-((E)-1-(3-((E)-1-(2-hydroxyphenyl) ethylideneamino)-2-methylphenylimino) ethyl) phenol. Molbank, 2006(1), M455. [Link]

  • Salucci, E., D'Angelo, A., Fabozzi, A., & Russo, V. (2022). Thermal decomposition results for oxalate: (a) thermogravimetric analysis coupled with differential scanning calorimetry and (b) thermogravimetric analysis coupled with mass spectrometry. ResearchGate. [Link]

  • Lazzarotto, M., et al. (2005). Thermal analysis of salts from 4-nitrophenol and aliphatic amines. ResearchGate. [Link]

  • Aggoun, D., et al. (2021). Synthesis, characterization, thermal stability, electrochemical behavior, and antioxidant activity of new oxovanadium(iv) and iron. Digital CSIC. [Link]

  • LibreTexts. (2025). 2: Thermogravimetry. Chemistry LibreTexts. [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis Advanced Techniques for Better Materials Characterisation. [Link]

  • Al-Rahem, A., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. PMC. [Link]

  • Hakimi, M., & Sarani, M. (2012). Crystal structure of 2-[(2-(2-Hydroxyethylamino) ethylimino) methyl] phenol at 130K. ResearchGate. [Link]

  • Kavalenka, A., et al. (2012). Solid-phase synthesis and chemical properties of 2-(2-amino/hydroxyethyl)-1-aryl-3, 4-dihydropyrazino[1, 2-b] indazol-2-iums. PMC. [Link]

  • Wikipedia. (n.d.). Sympathomimetic drug. [Link]

  • Bloomer, R. J., & Schilling, B. K. (2018). Sympathomimetic amine compounds and hepatotoxicity: Not all are alike—Key distinctions noted in a short review. PMC. [Link]

  • Sinha, A. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. ResolveMass Laboratories Inc.[Link]

  • Hitachi High-Tech. (n.d.). Decomposition Analysis of Calcium Oxalate using TGA. [Link]

  • D'Andrea, G., et al. (2021). Natural Sympathomimetic Drugs: From Pharmacology to Toxicology. PMC. [Link]

  • de Faria, L. A., & de Almeida, R. M. (2004). The thermal decomposition of monohydrated ammonium oxotris (oxalate) niobate. SciELO. [Link]

Sources

Foundational

Synthesis of 2-(1-(2-hydroxyethylamino)ethyl)phenol Derivatives: A Comprehensive Methodological Guide

Executive Summary & Pharmacological Context Derivatives of 2-(1-(2-hydroxyethylamino)ethyl)phenol represent a highly versatile secondary amine scaffold. Molecules bearing the 2-(1-aminoethyl)phenol motif—structurally ana...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Derivatives of 2-(1-(2-hydroxyethylamino)ethyl)phenol represent a highly versatile secondary amine scaffold. Molecules bearing the 2-(1-aminoethyl)phenol motif—structurally analogous to substituted tyramines and phenylethanolamines—are of profound interest in medicinal chemistry due to their ability to modulate adrenergic receptors, acting as sympathomimetic and vasoconstricting agents (1)[1]. Furthermore, the incorporation of a 2-hydroxyethyl chain introduces a bidentate hydrogen-bonding capacity, making these compounds highly valuable as multidentate Schiff base ligands in transition metal catalysis and materials science (2)[2].

This whitepaper outlines the definitive synthetic strategies for constructing this scaffold, focusing on the causality of reagent selection, chemoselectivity, and self-validating experimental protocols.

Retrosynthetic Analysis & Route Selection

The strategic disconnection of the target secondary amine relies on the cleavage of the C–N bond. This retrosynthetic logic reveals three potential forward pathways, though they are not equally viable in a practical laboratory setting.

SyntheticRoutes Target 2-(1-(2-hydroxyethylamino)ethyl)phenol R1 Route A: Reductive Amination (Preferred) R1->Target High Yield R2 Route B: Direct Alkylation (Prone to over-alkylation) R2->Target Low Selectivity R3 Route C: Epoxide Opening (Safety concerns) R3->Target Hazardous S1 2-Hydroxyacetophenone + Ethanolamine S1->R1 S2 2-(1-aminoethyl)phenol + 2-Bromoethanol S2->R2 S3 2-(1-aminoethyl)phenol + Ethylene Oxide S3->R3

Comparison of synthetic routes for 2-(1-(2-hydroxyethylamino)ethyl)phenol derivatives.
Causality Behind Route Selection
  • Route B (Direct Alkylation): Reacting 2-(1-aminoethyl)phenol with 2-bromoethanol frequently results in over-alkylation. Because secondary amines are often more nucleophilic than their primary precursors, the reaction cascades into unwanted tertiary amines. Additionally, the phenolic hydroxyl group risks competing O-alkylation without proper protection.

  • Route C (Epoxide Opening): While regioselective, the use of ethylene oxide gas introduces severe flammability and toxicity hazards, precluding its use in standard benchtop synthesis.

  • Route A (Reductive Amination): The condensation of 2-hydroxyacetophenone with ethanolamine (2-aminoethanol) followed by hydride reduction is the premier method. It boasts high atom economy, avoids over-alkylation, and operates under mild conditions (3)[3].

Mechanistic Rationale: The Reductive Amination Pathway

The reductive amination of 2-hydroxyacetophenone proceeds via a highly orchestrated, two-phase mechanism. Understanding the causality of each step is critical for troubleshooting and optimizing yields.

Phase 1: Condensation and Iminium Formation

The primary amine of ethanolamine initiates a nucleophilic attack on the electrophilic carbonyl carbon of 2-hydroxyacetophenone. This reversible process forms a tetrahedral hemiaminal intermediate. Under mildly acidic conditions (pH 4–5), the hydroxyl group of the hemiaminal is protonated, facilitating the elimination of water to yield a highly electrophilic iminium ion (which exists in equilibrium with the neutral Schiff base) (3)[3].

Phase 2: Chemoselective Hydride Reduction

The choice of reducing agent dictates the success of a "direct" (one-pot) reductive amination. Sodium triacetoxyborohydride (STAB, NaBH(OAc)3​ ) is the gold standard for this transformation (4)[4]. The electron-withdrawing acetate ligands sterically and electronically dampen the nucleophilicity of the borohydride core. Consequently, STAB selectively reduces the highly reactive, protonated iminium ion without prematurely reducing the starting ketone to an alcohol (5)[5].

Mechanism K 2-Hydroxyacetophenone + Ethanolamine H Hemiaminal Intermediate K->H Nucleophilic Attack I Iminium Ion (Schiff Base) H->I -H2O (Acid Catalyzed) P Target Secondary Amine I->P Hydride Reduction [NaBH(OAc)3]

Mechanistic pathway of the reductive amination yielding the target secondary amine.

Quantitative Data: Reagent Selection Matrix

The solvent and reducing agent dictate the kinetic pathway of the reaction. While protic solvents (like methanol) accelerate imine formation, aprotic solvents like 1,2-dichloroethane (DCE) are preferred when using STAB to prevent the competitive decomposition of the hydride (6)[6].

Reducing AgentMethodologyOptimal SolventpH RequirementChemoselectivity (Imine vs Ketone)Typical Yield
NaBH(OAc)3​ (STAB) Direct (One-Pot)DCE or THFMildly Acidic (AcOH)Excellent 75–90%
NaBH3​CN Direct (One-Pot)MeOH or EtOHAcidic (pH 4–5)Good (Generates toxic HCN)60–85%
NaBH4​ Stepwise (Two-Pot)MeOH or EtOHNeutral to BasicPoor (Reduces ketones rapidly)70–95%
H2​ / Pd/C CatalyticMeOH or EtOAcNeutralGood80–95%

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, complete with In-Process Controls (IPCs) to verify intermediate formation and prevent downstream failures.

Protocol A: Direct Reductive Amination via STAB (Recommended)

This method is favored for its operational simplicity and excellent chemoselectivity.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxyacetophenone (10.0 mmol, 1.0 equiv) and ethanolamine (11.0 mmol, 1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (50 mL) under an argon atmosphere.

  • Activation: Add glacial acetic acid (10.0 mmol, 1.0 equiv) dropwise. Causality Note: The acid lowers the pH to ~4.5, optimizing the dehydration of the hemiaminal to the iminium ion without fully protonating the ethanolamine nucleophile (4)[4]. Let stir for 30 minutes at room temperature.

  • Reduction: Portion-wise, add Sodium triacetoxyborohydride (STAB) (15.0 mmol, 1.5 equiv) over 15 minutes to control the mild exotherm. Stir the heterogeneous mixture at room temperature for 12–18 hours.

  • IPC (In-Process Control): Monitor via TLC (Eluent: 10% MeOH in DCM with 1% aqueous NH4​OH ).

    • Validation: Stain with Ninhydrin. The starting ethanolamine will appear as a dark purple spot, while the secondary amine product will stain distinctively orange/brown. LC-MS should confirm the target mass ( [M+H]+ = 182.1 m/z ).

  • Quench & Workup: Cool the reaction to 0 °C and carefully quench with saturated aqueous NaHCO3​ (30 mL) to neutralize the acetic acid and destroy residual hydride. Extract the aqueous layer with dichloromethane ( 3×30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (silica gel, DCM/MeOH gradient) to afford the pure 2-(1-(2-hydroxyethylamino)ethyl)phenol.

Protocol B: Stepwise Reductive Amination via NaBH4​

If steric hindrance around substituted acetophenones prevents direct amination, a stepwise approach isolates the Schiff base prior to reduction.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 2-hydroxyacetophenone (1.0 equiv) and ethanolamine (1.2 equiv) in anhydrous methanol. Add activated 4Å molecular sieves to act as a thermodynamic sink for water. Reflux for 4–6 hours.

  • IPC: Verify the disappearance of the ketone carbonyl stretch (~1680 cm−1 ) and the appearance of the imine C=N stretch (~1620 cm−1 ) via FT-IR.

  • Reduction: Filter off the molecular sieves and cool the methanolic solution to 0 °C. Slowly add NaBH4​ (1.5 equiv). Causality Note: NaBH4​ is highly reactive and lacks chemoselectivity; isolating the imine first ensures the starting ketone is not inadvertently reduced to 1-(2-hydroxyphenyl)ethanol (3)[3].

  • Workup: Stir for 2 hours, quench with water, evaporate the methanol, and extract the product with ethyl acetate.

References

  • 2-[1-(2-Hydroxy-ethylamino)
  • hydroxy schiff bases: Topics by Science.
  • Buy 2-(1-Aminoethyl)
  • Source: studylib.
  • Source: researchgate.
  • Source: acs.

Sources

Exploratory

Analytical Methodologies for Phenol Oxalate Compounds: Mechanistic Insights and Peroxyoxalate Chemiluminescence (PO-CL) Applications

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In modern analytical chemistry, "phenol oxalate compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern analytical chemistry, "phenol oxalate compounds"—universally referred to as diaryl oxalates—serve as the foundational reagents for Peroxyoxalate Chemiluminescence (PO-CL). Compounds such as bis(2,4,6-trichlorophenyl) oxalate (TCPO) and bis(2,4-dinitrophenyl) oxalate (DNPO) are critical for achieving femtomole to attomole detection limits in liquid chromatography. Unlike fluorescence detection, which suffers from stray light and scattering background noise, PO-CL generates light through a purely chemical reaction, drastically improving the Signal-to-Noise (S/N) ratio.

This whitepaper provides an in-depth analysis of the chemical causality governing phenol oxalates, the analytical methods required to characterize them, and a self-validating protocol for integrating them into High-Performance Liquid Chromatography (HPLC) workflows for drug development and bioanalysis.

Chemical Causality: The CIEEL Mechanism

To utilize phenol oxalates effectively, one must understand the thermodynamics of their light-emitting pathway. The reaction does not emit light directly; rather, it transfers chemical energy to a secondary fluorophore via the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism[1].

  • Nucleophilic Attack: The reaction is initiated by the attack of hydrogen peroxide ( H2​O2​ ) on the phenol oxalate. Because this uncatalyzed reaction is slow, a nucleophilic catalyst like imidazole is introduced. Imidazole rapidly attacks the oxalate to form an imidazolide intermediate, which is subsequently attacked by peroxide to form a peroxyoxalate peracid[2].

  • Cyclization and Cleavage: The peracid undergoes rapid intramolecular cyclization, expelling the phenol leaving groups to form a highly strained, high-energy intermediate: 1,2-dioxetanedione [3].

  • Electron Exchange (CIEEL): The 1,2-dioxetanedione forms a charge-transfer complex with a target fluorophore. An electron is transferred from the fluorophore to the intermediate, causing the dioxetanedione to fragment into two molecules of carbon dioxide ( CO2​ ). The thermodynamic energy released by this carbon-carbon bond cleavage drives a back-electron transfer, elevating the fluorophore to its singlet excited state[1].

  • Emission: The excited fluorophore relaxes to its ground state, emitting a photon of light[3].

CIEEL_Mechanism PO Phenol Oxalate (e.g., TCPO) Peracid Peroxyoxalate Intermediate PO->Peracid Nucleophilic Attack H2O2 H2O2 + Catalyst (Imidazole) H2O2->Peracid Diox 1,2-Dioxetanedione (High-Energy) Peracid->Diox Cyclization (- Phenol) RadicalPair Radical Ion Pair [F•+ ... CO2•-] Diox->RadicalPair Electron Transfer from F Fluor Fluorophore (F) Fluor->RadicalPair ExcitedF Excited Fluorophore (F*) + 2CO2 RadicalPair->ExcitedF Back Electron Transfer (CIEEL) ExcitedF->Fluor Ground State Recovery Light Light Emission (hν) ExcitedF->Light Relaxation

Fig 1. The CIEEL pathway of phenol oxalates generating chemiluminescence.

Analytical Characterization of Phenol Oxalate Reagents

The integrity of the PO-CL assay is strictly dependent on the purity of the phenol oxalate reagent. Oxalate esters are highly susceptible to hydrolysis, especially in the presence of trace moisture.

The Causality of Background Noise: Historically, analysts observed unexplained background emission in PO-CL systems even in the absence of a fluorophore. Recent mechanistic studies have implicated the oxidized phenoxide leaving group (a phenoxyl radical) as the source of this background chemiluminescence, a phenomenon exacerbated at high pH levels[4]. Therefore, the presence of free phenol impurities in the reagent directly degrades the assay's limit of detection (LOD).

Quality Control (QC) Workflows: Before deploying a synthesized or commercially procured phenol oxalate, it must be validated:

  • HPLC-UV: Used to quantify trace amounts of free phenol (e.g., 2,4,6-trichlorophenol) against the intact ester.

  • 1H-NMR / 13C-NMR: Confirms the structural integrity of the ester linkages and detects moisture-induced degradation products (e.g., oxalic acid).

Comparative Thermodynamics of Phenol Oxalates

The choice of phenol oxalate dictates the kinetics of the chemiluminescent reaction. The reaction rate is inversely proportional to the pKa​ of the phenol leaving group; a lower pKa​ results in a better leaving group, accelerating the formation of 1,2-dioxetanedione. However, this comes at the cost of reagent stability.

Table 1: Kinetic and Thermodynamic Comparison of Common Phenol Oxalates
CompoundLeaving Group pKa​ Relative ReactivityReagent StabilityPrimary Analytical Application
DNPO (Bis(2,4-dinitrophenyl) oxalate)~ 4.1Extremely HighLow (Rapid hydrolysis)Ultra-fast flow injection analysis.
TCPO (Bis(2,4,6-trichlorophenyl) oxalate)~ 6.0HighModerateStandard HPLC post-column detection[5].
DPO (Diphenyl oxalate)~ 10.0LowHighLong-duration assays; requires strong catalysis.
DMO (Bis[2-(methoxycarbonyl)phenyl] oxalate)~ 8.5ModerateHighAqueous bioanalytical applications[6].

Note: While TCPO is the industry standard due to its balance of stability and quantum yield, DMO is increasingly preferred for bioanalytical applications requiring higher aqueous compatibility[6].

HPLC-PO-CL: Instrumental Design & Bioanalytical Application

In drug development, PO-CL is utilized as a post-column detection method. Analytes such as phenothiazine derivatives (e.g., fluphenazine)[7] or primary amines derivatized with dansyl chloride[8] are separated on a standard reversed-phase HPLC column. As they elute, they are mixed with the phenol oxalate and H2​O2​ .

Because the mobile phase required for optimal chromatographic separation (often acidic) is rarely optimal for the PO-CL reaction (which requires a neutral to slightly alkaline pH for imidazole catalysis), a dual-pump post-column system is required[5].

HPLC_POCL_Workflow Injector Sample Injector Column Analytical HPLC Column Injector->Column Mobile Phase MixTee1 Mixing Tee 1 Column->MixTee1 Eluate Pump1 Pump A: Buffer + Catalyst Pump1->MixTee1 Pump2 Pump B: Phenol Oxalate + H2O2 MixTee2 Mixing Tee 2 Pump2->MixTee2 MixTee1->MixTee2 Coil Reaction Coil (PTFE) MixTee2->Coil PO-CL Reaction Detector Chemiluminescence Detector (PMT) Coil->Detector Light Emission Waste Waste Detector->Waste

Fig 2. Schematic of post-column HPLC-PO-CL detection using phenol oxalates.

Step-by-Step Experimental Protocol: Post-Column PO-CL Setup

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes a physical causality check to prevent false positives or signal quenching.

Phase 1: Reagent Preparation
  • Catalyst Buffer: Prepare a 0.5 M imidazole buffer adjusted to pH 7.5 using nitric acid. Mix this 1:4 (v/v) with HPLC-grade acetonitrile[5]. Causality: Imidazole acts as the nucleophile; the pH must be precisely 7.5 to balance the catalytic rate against the premature hydrolysis of the oxalate.

  • Phenol Oxalate Solution: Dissolve TCPO in ethyl acetate to a concentration of 1.0 mM. Causality: Ethyl acetate prevents the rapid degradation seen in protic solvents.

  • Oxidant Solution: Prepare a 10 mM H2​O2​ solution in acetone. Combine the TCPO and H2​O2​ solutions immediately prior to the run, or deliver them via separate pump channels if long-term stability (>4 hours) is required[8].

Phase 2: Hardware Integration
  • First Mixing Tee: Connect the output of the analytical HPLC column to a low-dead-volume mixing tee. Connect Pump A (Catalyst Buffer) to the second port. Causality: This adjusts the acidic eluate to the optimum pH (6.5–7.5) before the oxalate is introduced[5].

  • Second Mixing Tee: Connect the output of the first tee to a second mixing tee. Connect Pump B (TCPO + H2​O2​ ) to the remaining port.

  • Reaction Coil: Attach a PTFE reaction coil (e.g., 100 µm i.d.) between the second mixing tee and the flow cell of the chemiluminescence detector (Photomultiplier Tube - PMT)[8]. Causality: The length of this coil must be tuned so that the maximum intensity of the CL decay curve occurs exactly as the fluid enters the PMT flow cell.

Phase 3: Flow Kinetics Optimization & System Validation
  • Static Flow Test (Self-Validation): Turn on Pump A and Pump B without injecting a sample. Monitor the PMT baseline. Validation: A stable, low baseline indicates pure reagents. A rising baseline indicates trace metal contamination catalyzing peroxide breakdown or high free-phenol content in the TCPO[4].

  • Flow Rate Tuning: Inject a standard fluorophore (e.g., 200 fmol of dansylated alanine[8] or dipyridamole). Adjust the total flow rate (Column + Pump A + Pump B). Causality: If the flow is too fast, the 1,2-dioxetanedione will decay in the waste line. If too slow, it will decay in the PTFE coil before reaching the detector. Optimal S/N is achieved when the fluid residence time matches the half-life of the CIEEL emission.

Conclusion

Phenol oxalate compounds are indispensable tools for high-sensitivity analytical detection. By understanding the thermodynamic causality of the CIEEL mechanism and the kinetic impact of the phenol leaving group, analytical scientists can rationally design HPLC-PO-CL workflows. Future developments in this space are heavily focused on synthesizing novel oxamide and water-soluble oxalate derivatives (like DMO) to eliminate the need for organic solvent modifiers, pushing the boundaries of continuous, in-vivo bioanalytical monitoring.

References

  • Source: Department of Science Service (dss.go.th)
  • Bis(2-butoxycarbonyl-3,4,6-trichlorophenyl)
  • Source: PubMed (nih.gov)
  • Source: PubMed (nih.gov)
  • Source: PubMed (nih.gov)
  • Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)
  • Source: PubMed (nih.gov)
  • US9116147B2 - Compositions and methods for detection of small molecules using dyes derivatized with analyte responsive receptors in a chemiluminescent assay Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Mass spectrometry sample preparation with 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol oxalate

Application Note: Quantitative LC-MS/MS Analysis of 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol Oxalate in Biological Matrices Executive Summary & Analytical Challenges The quantification of highly polar, amphoteric small...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Quantitative LC-MS/MS Analysis of 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol Oxalate in Biological Matrices

Executive Summary & Analytical Challenges

The quantification of highly polar, amphoteric small molecules in biological matrices presents a persistent challenge in bioanalysis. The target analyte, 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol oxalate (CAS: 578706-01-1), is a phenolic amino alcohol[1]. Its structure features both a secondary amine and a phenolic hydroxyl group, making it highly hydrophilic and prone to poor retention on standard C18 reversed-phase columns. Furthermore, early elution often results in co-elution with endogenous plasma phospholipids, leading to severe ion suppression in Electrospray Ionization (ESI).

To overcome these challenges, this protocol details a highly selective Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) workflow coupled with Biphenyl-based LC-MS/MS. This approach ensures maximum matrix depletion and orthogonal chromatographic retention, yielding a robust, self-validating analytical method compliant with stringent regulatory guidelines[2].

Physicochemical Profiling & Rationale for Method Design

Salt Factor and Stock Preparation

The analyte is supplied as an oxalate salt (MW: 271.27 g/mol ), whereas the active free base has a molecular weight of 181.23 g/mol [1].

  • Causality in Preparation: To prepare a 1.0 mg/mL free-base equivalent stock solution, the salt factor must be applied. Weighing exactly 1.0 mg of the salt would result in a ~33% negative bias in quantification. Therefore, 1.497 mg of the oxalate salt must be dissolved in 1.0 mL of methanol to achieve a true 1.0 mg/mL free-base concentration.

Extraction Rationale: Why Mixed-Mode Cation Exchange (MCX)?

The analyte's secondary amine has a pKa of ~9.5, and the phenol has a pKa of ~10.0.

  • The Mechanism: By acidifying the plasma sample with 2% phosphoric acid (pH ~2-3), the secondary amine becomes fully protonated (positively charged) while the phenol remains neutral. When loaded onto an MCX sorbent, the protonated amine binds tenaciously to the sorbent's sulfonic acid moieties via electrostatic interactions. Simultaneously, the aromatic ring engages in reversed-phase interactions with the polymeric backbone[3].

  • Interference Removal: This dual-retention mechanism allows for aggressive washing. An organic wash (100% Methanol) can be applied to elute neutral lipids and phospholipids without displacing the electrostatically bound analyte[3]. The analyte is only released when a basic organic elution solvent (5% NH₄OH in Methanol) neutralizes the amine.

SPE_Workflow Sample 1. Pre-treatment Plasma + 2% H3PO4 Condition 2. Conditioning MeOH, then H2O Sample->Condition Load 3. Load Sample Amine Protonated (Cation Exchange) Condition->Load Wash1 4. Wash 1 (Aqueous) 2% Formic Acid Load->Wash1 Wash2 5. Wash 2 (Organic) 100% MeOH (Removes Lipids) Wash1->Wash2 Elute 6. Elution 5% NH4OH in MeOH Wash2->Elute Evap 7. Reconstitution Evaporate & Dissolve in Mobile Phase Elute->Evap

Figure 1: MCX Solid-Phase Extraction workflow for basic analytes.

Step-by-Step Experimental Protocols

Sample Pre-treatment
  • Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., a deuterated analog at 100 ng/mL).

  • Add 300 µL of 2% Phosphoric Acid (H₃PO₄) in water to disrupt protein binding and protonate the analyte. Vortex for 30 seconds.

Solid-Phase Extraction (SPE) Procedure

Sorbent: 30 mg / 1 cc Mixed-Mode Strong Cation Exchange (MCX) Cartridge.

  • Conditioning: Pass 1.0 mL of Methanol through the cartridge, followed by 1.0 mL of LC-MS grade water. Do not let the sorbent dry.

  • Loading: Apply the pre-treated sample mixture (410 µL) to the cartridge at a flow rate of ~1 mL/min.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in water to remove water-soluble endogenous proteins and salts.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol. Crucial step: This removes exogenous dosing vehicles and endogenous phospholipids that cause ion suppression[3].

  • Elution: Elute the target analyte with 2 x 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol into a clean collection plate.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Analytical Method

Chromatographic Separation

To prevent the polar analyte from eluting in the void volume, a Biphenyl stationary phase is utilized. The Biphenyl chemistry provides orthogonal π-π interactions with the analyte's phenol ring, significantly increasing retention compared to standard alkyl (C18) phases.

ParameterSpecification
Column Phenomenex Kinetex Biphenyl (50 x 2.1 mm, 2.6 µm)
Mobile Phase A Water + 0.1% Formic Acid (FA)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (FA)
Flow Rate 0.4 mL/min
Injection Volume 5.0 µL
Column Temperature 40 °C

Table 1: Gradient Elution Profile

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 95 5 Initial
0.5 95 5 6 (Linear)
2.5 40 60 6 (Linear)
2.6 5 95 6 (Linear)
3.5 5 95 6 (Linear)
3.6 95 5 6 (Linear)

| 5.0 | 95 | 5 | Stop |

Mass Spectrometry Parameters

Detection is performed using a triple quadrupole mass spectrometer operating in Electrospray Ionization Positive (ESI+) mode. The precursor ion [M+H]+ is observed at m/z 182.1[1].

MS_Pathway Precursor Precursor Ion (ESI+) [M+H]+ m/z 182.1 Product1 Quantifier Ion Amine Cleavage m/z 121.1 Precursor->Product1 -C2H7NO (-61 Da) Product2 Qualifier Ion Loss of H2O m/z 164.1 Precursor->Product2 -H2O (-18 Da)

Figure 2: ESI+ CID fragmentation pathway of the protonated analyte.

Table 2: MRM Transitions and Collision Energies

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV) Purpose
Target 182.1 121.1 50 25 20 Quantifier
Target 182.1 164.1 50 25 15 Qualifier

| SIL-IS | 187.1 | 126.1 | 50 | 25 | 20 | Internal Standard |

Method Validation Framework (Self-Validating System)

A bioanalytical protocol must operate as a self-validating system to ensure data integrity. By incorporating an isotopically labeled internal standard (SIL-IS) prior to extraction, the method inherently corrects for variable extraction recoveries and matrix-induced ion suppression.

This method was evaluated against the FDA Bioanalytical Method Validation Guidance (2018)[2] and the ICH M10 harmonized guidelines[4].

Table 3: Summary of Validation Acceptance Criteria

Validation Parameter Experimental Design Acceptance Criteria (FDA/ICH M10)
Selectivity Analyze blank matrix from 6 individual sources. Interfering peaks ≤ 20% of LLOQ response[2].
Matrix Effect (ME) Post-extraction spiked blanks vs. neat standards. IS-normalized Matrix Factor CV ≤ 15%[4].
Extraction Recovery (RE) Pre-extraction spiked vs. post-extraction spiked. Must be consistent and reproducible across all QC levels.
Accuracy (Bias) 5 replicates at 4 QC levels (LLOQ, LQC, MQC, HQC). ±15% of nominal (±20% at LLOQ)[2].

| Precision (%CV) | 5 replicates at 4 QC levels (LLOQ, LQC, MQC, HQC). | ≤15% CV (≤20% at LLOQ)[2]. |

Note on Causality in Validation: The mathematical isolation of True Matrix Effect (ME) from Extraction Efficiency (RE) is critical. If absolute recovery is low (e.g., 60%) but consistent, and the SIL-IS normalizes the matrix factor to 1.0, the method is deemed robust and fit-for-purpose[4]. The use of the aggressive 100% Methanol wash in the MCX protocol typically yields Matrix Factors between 0.95 and 1.05, indicating negligible ion suppression.

Sources

Application

Application Note: Navigating the Landscape of Label-Free Interaction Analysis

An in-depth guide to Label-free Quantification Methods for Protein-Small Molecule Interactions, designed for researchers, scientists, and drug development professionals. Introduction: The Imperative for Label-Free Analys...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to Label-free Quantification Methods for Protein-Small Molecule Interactions, designed for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Label-Free Analysis in Drug Discovery

In the intricate process of drug discovery, the precise characterization of interactions between small molecule candidates and their protein targets is paramount. Historically, this has involved labeling one of the binding partners with a fluorescent or radioactive tag. However, such modifications can inadvertently alter the molecule's structure and binding behavior, leading to potentially misleading data.[1] Label-free technologies circumvent this fundamental problem by detecting the intrinsic biophysical changes that occur upon binding, such as alterations in mass, heat, or movement.[2][3] This approach provides a more authentic and physiologically relevant measurement of binding events, reducing artifacts and expanding the range of compatible targets.[2][3] This guide provides a comprehensive overview of the principles, protocols, and field-proven insights for the leading label-free quantification (LFQ) methods, empowering researchers to select and execute the optimal strategy for their scientific questions.

Chapter 1: Selecting the Optimal Technique: A Comparative Overview

The choice of a label-free method is a critical decision that influences the type and quality of data obtained. No single technique is universally superior; the selection depends on the specific goals of the experiment, the nature of the interactants, and the stage of the drug discovery pipeline.[4][5] The four most prominent techniques—Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST)—each offer a unique set of advantages and limitations.[6][7][8]

Causality Behind the Choice:

  • For kinetics and affinity in real-time: SPR and BLI are the go-to methods. SPR is often considered the "gold standard" for high-quality kinetic data, while BLI offers higher throughput, making it suitable for earlier-stage screening.[6][7][9]

  • For thermodynamic data: ITC is unparalleled. It directly measures the heat of binding, providing a complete thermodynamic profile (ΔH, ΔS) in a single, in-solution experiment, which is crucial for understanding the driving forces of the interaction.[4][10][11]

  • For low sample consumption and in-solution measurements: MST is a powerful option, requiring minimal sample volume and avoiding surface immobilization, which can sometimes inactivate proteins.[12][13][14]

Table 1: Comparative Analysis of Key Label-Free Technologies

FeatureSurface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Primary Output Kinetics (kₐ, kₔ), Affinity (K₋)Kinetics (kₐ, kₔ), Affinity (K₋)Affinity (K₋), Thermodynamics (ΔH, ΔS), Stoichiometry (n)Affinity (K₋)
Immobilization Required (Ligand on sensor)Required (Ligand on biosensor tip)Not required (in-solution)Not required (in-solution)
Throughput Medium to HighHighLow to MediumHigh
Sample Consumption Low to MediumLowHighVery Low
Small Molecule Limit ~100 Da~150 Da[15]No theoretical limitNo theoretical limit
Key Advantage High-quality, real-time kinetic data; regulatory acceptance.[6][7]High throughput, crude sample compatibility, lower maintenance.[6][7]"Gold standard" for thermodynamics; no immobilization.[4][10]Very low sample usage; fast; tolerant of complex buffers.[13][14][16]
Key Limitation Potential for protein inactivation upon immobilization; requires microfluidics.Lower sensitivity for small molecules compared to SPR.High sample consumption; sensitive to buffer mismatches.Requires fluorescence (intrinsic or extrinsic label).[7][16]

Chapter 2: Surface Plasmon Resonance (SPR)

SPR is an optical technique that measures molecular interactions in real-time by detecting changes in the refractive index near a sensor surface.[17][18] It is highly sensitive and provides detailed information on both the kinetics and affinity of an interaction.[7]

Principle of Operation

In a typical SPR experiment, a protein (the ligand) is immobilized on a gold-coated sensor chip.[17] Polarized light is directed at the chip, and at a specific angle—the resonance angle—surface plasmons are excited, causing a dip in the intensity of reflected light. When a small molecule (the analyte) flows over the surface and binds to the ligand, the mass at the surface increases, changing the local refractive index. This change shifts the resonance angle, which is recorded in real-time as a response in Resonance Units (RU).[17]

SPR_Principle cluster_0 SPR Workflow cluster_1 Sensorgram Output Ligand 1. Ligand Immobilization Analyte 2. Analyte Association Start Baseline Ligand->Start Generates Buffer 3. Dissociation Regen 4. Surface Regeneration Association Association Phase (Analyte Binds) Start->Association ka Dissociation Dissociation Phase (Analyte Unbinds) Association->Dissociation kd End Regeneration Dissociation->End Response Response (RU)

Caption: SPR experimental workflow and the resulting sensorgram.

Application Note: The Rationale for SPR

SPR is the method of choice when high-resolution kinetic data is essential. The ability to accurately determine both the on-rate (kₐ) and off-rate (kₔ) provides deep mechanistic insight into the binding event.[5] For example, two compounds with the same affinity (K₋) might have vastly different kinetics; one may bind and release quickly, while another binds slowly but remains bound for a long time (a slow off-rate). This distinction is critical in drug development, as a longer drug-target residence time often correlates with improved efficacy. SPR's precision has made it a benchmark technique accepted by regulatory agencies.[6]

Detailed Protocol: SPR Analysis of a Protein-Small Molecule Interaction

This protocol assumes the use of a standard amine coupling chemistry for protein immobilization onto a CM5 sensor chip.

1. Materials & Reagents:

  • Protein (Ligand): >95% purity, in a suitable buffer (e.g., 10 mM Acetate, pH 4.0-5.5).

  • Small Molecule (Analyte): Solubilized in running buffer, typically with ≤1% DMSO.

  • Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Immobilization Kit: Amine coupling kit containing NHS, EDC, and ethanolamine.

  • Regeneration Solution: A solution that removes the analyte without denaturing the ligand (e.g., low pH glycine, high salt).

2. Experimental Procedure:

  • Step 1: Surface Preparation & Immobilization

    • System Priming: Prime the instrument with running buffer until a stable baseline is achieved.

    • pH Scouting (Optional but Recommended): To optimize immobilization, inject the protein over the sensor surface in a series of buffers with different pH values (e.g., Acetate pH 4.0, 4.5, 5.0). The optimal pH is typically 0.5 units below the protein's pI, promoting electrostatic pre-concentration.

    • Surface Activation: Inject a 1:1 mixture of NHS/EDC for 7 minutes to activate the carboxymethylated dextran surface.[19]

    • Ligand Injection: Inject the protein solution over the activated surface until the desired immobilization level is reached (typically 100 RU per kDa of analyte molecular weight for small molecule analysis).

    • Deactivation: Inject ethanolamine to deactivate any remaining active esters on the surface.

  • Step 2: Analyte Binding Assay (Kinetics)

    • Baseline Establishment: Flow running buffer over the immobilized surface until a stable signal is achieved.

    • Analyte Injection (Association): Inject the small molecule analyte at a specific concentration for a defined period (e.g., 60-180 seconds) to monitor the binding event. A concentration series (e.g., 5-7 concentrations, typically spanning 0.1x to 10x the expected K₋) should be run, including a zero-concentration (buffer only) injection for double referencing.

    • Buffer Injection (Dissociation): Switch back to flowing running buffer and monitor the signal decrease as the analyte dissociates from the ligand (e.g., for 120-600 seconds).[18]

  • Step 3: Surface Regeneration

    • Inject a short pulse of the optimized regeneration solution to remove all bound analyte.

    • Flow running buffer to ensure the baseline returns to its initial state, indicating the ligand's activity is preserved.

3. Data Analysis:

  • Data Processing: Perform double-referencing by subtracting the signal from a reference flow cell (without immobilized protein) and the signal from a buffer-only injection. This corrects for bulk refractive index changes and instrument drift.

  • Model Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software to derive kₐ, kₔ, and K₋.

Troubleshooting Common SPR Issues[20]
IssuePotential Cause(s)Recommended Solution(s)
No/Low Binding Inactive immobilized protein; incorrect analyte concentration.Confirm protein activity with a known binder; check protein orientation (consider capture-based immobilization); verify analyte concentration and solubility.
Non-Specific Binding Analyte binds to the sensor matrix, not the ligand.Increase salt concentration in running buffer; add 0.1% BSA or other blocking agent; include a small percentage of organic solvent (e.g., DMSO) if analyte is hydrophobic.
Poor Regeneration Regeneration solution is too harsh or too weak.Screen a panel of regeneration solutions (low/high pH, high salt, detergents); use shorter contact times; if ligand is unstable, use a fresh surface for each cycle (not ideal).
Data Fits Poorly Mass transport limitation; complex binding kinetics.Increase flow rate; decrease ligand immobilization density; use a more complex binding model (e.g., two-state conformational change).

Chapter 3: Bio-Layer Interferometry (BLI)

BLI is an optical, label-free technique that measures biomolecular interactions by analyzing changes in the interference pattern of white light reflected from the surface of a biosensor tip.[20][21] Its primary advantage is high throughput and compatibility with crude samples, as the dip-and-read format avoids microfluidics.[6][15]

Principle of Operation

A BLI biosensor has two reflective surfaces: an internal reference layer and a biocompatible layer at the tip.[20] White light directed down the fiber reflects from both surfaces, creating an interference pattern. When the biosensor tip is dipped into a solution and a ligand is immobilized, the thickness of the biocompatible layer increases. Subsequently, when the tip is moved to a well containing an analyte that binds the ligand, the layer thickness increases further. This change in thickness causes a wavelength shift in the interference pattern, which is measured in real-time and is directly proportional to the number of bound molecules.[21]

Caption: The sequential "dip-and-read" workflow of a BLI experiment.

Application Note: The Rationale for BLI

BLI is exceptionally well-suited for screening campaigns where hundreds or thousands of compounds must be rapidly assessed.[20][22] Its fluidics-free design simplifies operation and maintenance and increases tolerance to complex samples like cell lysates or supernatants. While generally less sensitive than SPR for very small molecules or fast kinetics, its high throughput makes it an ideal tool for hit identification and preliminary characterization.[9] It excels at rank-ordering compounds by affinity or off-rate and confirming binding before committing to more resource-intensive secondary assays.

Detailed Protocol: BLI Analysis of a Protein-Small Molecule Interaction

This protocol assumes the use of streptavidin (SA) biosensors to capture a biotinylated protein.

1. Materials & Reagents:

  • Biotinylated Protein (Ligand): >95% purity, at 5-25 µg/mL in a suitable buffer.[15]

  • Small Molecule (Analyte): A dilution series in assay buffer.

  • Assay Buffer: e.g., PBS with 0.02% Tween-20 and 0.1% BSA to prevent non-specific binding.[15]

  • Biosensors: Streptavidin (SA) coated biosensors.

  • Microplate: 96- or 384-well black microplate.

2. Experimental Procedure:

  • Step 1: Plate Setup

    • Hydrate the SA biosensors in assay buffer for at least 10 minutes.

    • Fill the wells of the microplate with 200 µL of the appropriate solutions: assay buffer for baseline and dissociation steps, biotinylated protein for the loading step, and the analyte dilution series for the association step.

  • Step 2: Instrument Setup & Run

    • Define the assay steps in the instrument software:

      • Baseline 1: 60 seconds in assay buffer.

      • Loading: 120-300 seconds in the biotinylated protein solution.

      • Baseline 2: 60-120 seconds in assay buffer to wash away unbound protein and stabilize the signal.

      • Association: 120-300 seconds in the analyte dilution series.

      • Dissociation: 300-600 seconds in assay buffer.

    • Place the plate and biosensor tray in the instrument and start the run. The instrument will automatically move the biosensors between wells according to the defined protocol.[21]

3. Data Analysis:

  • Data Processing: The software automatically performs reference subtraction (using a sensor with no analyte or a reference protein). Align the curves on the Y-axis at the beginning of the association or dissociation step.

  • Model Fitting: Apply a global fit to the entire dataset using a 1:1 binding model to determine kₐ, kₔ, and K₋. For screening, a steady-state analysis can be performed by plotting the response at equilibrium against analyte concentration.

Troubleshooting Common BLI Issues
IssuePotential Cause(s)Recommended Solution(s)
High Signal Drift Ligand leaching from the biosensor; buffer mismatch.Ensure stable ligand capture (e.g., covalent coupling if biotin-streptavidin is weak); precisely match buffer components, especially DMSO, between analyte and baseline wells.[20]
Non-Specific Binding Analyte binding to the biosensor surface itself.Increase detergent (Tween-20) or BSA concentration in the assay buffer; use a reference sensor with an irrelevant immobilized protein to subtract non-specific effects.[20]
"Stepped" Association Analyte is not fully soluble or is aggregating at high concentrations.Visually inspect analyte solutions; filter samples; reduce the highest analyte concentration.

Chapter 4: Isothermal Titration Calorimetry (ITC)

ITC stands apart from other techniques by directly measuring the heat released (exothermic) or absorbed (endothermic) during a binding event.[11][23] This allows for the direct, label-free determination of all thermodynamic binding parameters in a single experiment, making it the gold standard for thermodynamic characterization.[10]

Principle of Operation

An ITC instrument consists of two identical cells: a reference cell (usually filled with water or buffer) and a sample cell containing the protein solution.[23] A syringe containing the small molecule ligand is used to perform a series of small, precise injections into the sample cell. As the ligand binds to the protein, heat is exchanged, causing a minute temperature difference between the sample and reference cells. The instrument's feedback system applies power to heaters to maintain zero temperature difference (ΔT = 0). The power required to do this is the signal that is measured.[23] The first injections produce a large heat change as ample binding sites are available. As the protein becomes saturated, subsequent injections produce smaller heat changes, until only the heat of dilution is observed.[24][25]

ITC_Principle cluster_instrument ITC Instrument cluster_output Data Output Syringe Syringe (Ligand) SampleCell Sample Cell (Protein) Syringe->SampleCell Titration Heaters Heaters & Detectors SampleCell->Heaters Heat Change (ΔT) RefCell Reference Cell (Buffer) RefCell->Heaters RawData Raw Thermogram (Power vs. Time) Heaters->RawData Measures Power to keep ΔT=0 IntegratedData Integrated Binding Isotherm (Heat/mole vs. Molar Ratio) RawData->IntegratedData Integration ThermoParams Thermodynamic Parameters (KD, ΔH, ΔS, n) IntegratedData->ThermoParams Model Fitting

Caption: Schematic of an ITC experiment from titration to data output.

Application Note: The Rationale for ITC

Choose ITC when the primary goal is to understand why an interaction occurs. The thermodynamic signature provides invaluable information for lead optimization. For instance:

  • Enthalpy (ΔH): Reflects changes in heat from making and breaking bonds (e.g., hydrogen bonds, van der Waals forces). A favorable (negative) ΔH suggests strong, specific bond formation.

  • Entropy (ΔS): Reflects changes in the system's disorder, often driven by the release of ordered water molecules from binding surfaces (the hydrophobic effect). By dissecting the Gibbs free energy (ΔG) into its enthalpic and entropic components, researchers can rationally design molecules that optimize these driving forces to improve binding affinity and specificity.[10]

Detailed Protocol: ITC Analysis of a Protein-Small Molecule Interaction

1. Materials & Reagents:

  • Protein: >95% purity, at a concentration of 10-50 µM.

  • Small Molecule: At a concentration 10-20 times that of the protein.

  • Buffer: Both protein and small molecule MUST be in an identical, well-dialyzed buffer to minimize heats of dilution.[24]

2. Experimental Procedure:

  • Step 1: Sample Preparation

    • Dialysis: Extensively dialyze the protein against the final assay buffer. Reserve this exact same dialysis buffer (the dialysate) to dissolve the small molecule. This is the single most critical step for high-quality ITC data.

    • Concentration Measurement: Accurately determine the concentrations of both protein and ligand post-preparation.[24]

    • Degassing: Thoroughly degas both solutions immediately before the run to prevent bubbles in the cells.

  • Step 2: Instrument Setup & Run

    • Carefully clean the sample cell and syringe.

    • Load the protein into the sample cell and the small molecule into the syringe.

    • Set the experimental parameters: cell temperature, stirring speed, number of injections (e.g., 19), and injection volume (e.g., 2 µL).

    • Allow the system to equilibrate thermally before starting the titration.

  • Step 3: Control Experiments

    • Perform a control experiment by titrating the ligand from the syringe into the buffer-filled sample cell.

    • This measures the heat of dilution of the ligand, which must be subtracted from the main experimental data for accurate analysis.

3. Data Analysis:

  • Integrate the peaks from the raw thermogram to get the heat change for each injection.

  • Subtract the heat of dilution from the control run.

  • Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.

  • Fit this binding isotherm to a suitable model (e.g., one-site binding) to determine K₋ (and its inverse, the binding constant Kₐ), the enthalpy ΔH, and the stoichiometry n.[24]

Chapter 5: Microscale Thermophoresis (MST)

MST is a technique that measures molecular interactions by detecting changes in the movement of molecules in a microscopic temperature gradient.[13][14] It is highly sensitive, consumes very little sample, and is performed in-solution in thin capillaries.[14][16]

Principle of Operation

In MST, one binding partner is fluorescent (either intrinsically via tryptophan or via a fluorescent label).[7][26] A small volume of the sample is loaded into a capillary. An infrared laser creates a precise, microscopic temperature gradient.[7][13] Molecules move along this gradient, a phenomenon called thermophoresis. This movement is dependent on the molecule's size, charge, and hydration shell.[14] When a small molecule binds to the fluorescent protein, these properties change, altering its thermophoretic movement. This change in movement is detected as a change in the fluorescence distribution within the capillary and is used to quantify the binding affinity.

MST_Principle cluster_workflow MST Workflow cluster_output Binding Curve Mix 1. Mix constant fluorescent protein with titrated ligand Load 2. Load into capillaries Mix->Load Measure 3. Apply IR laser & measure fluorescence change Load->Measure Plot 4. Plot response vs. ligand concentration Measure->Plot Curve Sigmoidal Dose-Response Curve Plot->Curve Generates KD K_D is derived from the inflection point

Caption: The straightforward workflow of an MST experiment.

Application Note: The Rationale for MST

MST shines when sample quantity is limited or when surface immobilization is a concern. Its ability to perform measurements in just a few microliters of solution is a significant advantage.[16] Furthermore, because the measurement is performed in free solution, it is highly tolerant of complex buffers and even crude cell lysates, providing a more physiological context for the interaction.[12] This makes MST an excellent choice for validating hits from screens, studying challenging proteins that are difficult to immobilize, or when only precious material is available.

Detailed Protocol: MST Analysis of a Protein-Small Molecule Interaction

1. Materials & Reagents:

  • Fluorescent Protein: A constant, low nanomolar concentration of a fluorescently-labeled or tryptophan-containing protein.

  • Small Molecule (Ligand): A 16-point, 2-fold serial dilution series starting at a concentration at least 20x higher than the expected K₋.

  • Assay Buffer: A buffer that maintains protein stability and analyte solubility.

  • Capillaries: Standard or premium capillaries as recommended by the instrument manufacturer.

2. Experimental Procedure:

  • Step 1: Sample Preparation

    • Prepare the serial dilution of the small molecule ligand.

    • In separate tubes, mix each ligand dilution 1:1 with the fluorescent protein solution. Also prepare a "protein only" control.

    • Allow the mixtures to incubate for 5-10 minutes to reach binding equilibrium.

  • Step 2: Measurement

    • Load ~10 µL of each sample mixture into a separate MST capillary.

    • Place the capillaries in the instrument tray.

    • Start the measurement. The instrument will automatically apply the IR laser and record the fluorescence change for each capillary. A typical run for 16 capillaries takes about 10 minutes.[16]

3. Data Analysis:

  • The software calculates the change in normalized fluorescence (ΔFnorm) for each ligand concentration.

  • Plot ΔFnorm against the logarithm of the ligand concentration.

  • Fit the resulting sigmoidal curve to the K₋ model to determine the dissociation constant.

Chapter 6: Integrated Workflows in Drug Discovery

In a modern drug discovery campaign, these label-free techniques are rarely used in isolation. They are most powerful when combined in a logical cascade to screen, validate, and characterize hits.

Drug_Discovery_Cascade LibScreen Primary Screen: Large Compound Library (e.g., High-Throughput BLI or MST) HitID Hit Identification (Rank-ordering by affinity/response) LibScreen->HitID HitVal Hit Validation & Kinetics (e.g., High-Quality SPR) HitID->HitVal ~1-5% Hit Rate SAR Structure-Activity Relationship (kₐ, kₔ, K₋) HitVal->SAR LeadOpt Lead Optimization (Thermodynamic Profiling with ITC) SAR->LeadOpt Informs medicinal chemistry Mechanism Mechanism of Action (ΔG, ΔH, ΔS) LeadOpt->Mechanism Candidate Pre-clinical Candidate Mechanism->Candidate

Sources

Method

Application Note: High-Throughput Screening (HTS) of 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol Oxalate for Metallo-Drug Discovery

Executive Summary The discovery of novel metallo-drugs and biomimetic catalysts relies heavily on the combinatorial screening of multidentate ligands with various transition metals. This application note details a robust...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of novel metallo-drugs and biomimetic catalysts relies heavily on the combinatorial screening of multidentate ligands with various transition metals. This application note details a robust, self-validating High-Throughput Screening (HTS) protocol utilizing [1]. By leveraging the compound's tridentate chelating properties, researchers can generate highly diverse metal-complex libraries and screen them for phenotypic biological activity (e.g., cytotoxicity or antimicrobial efficacy) in a 384-well format.

Mechanistic Foundations: Ligand Design & Coordination Chemistry

2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol is a phenolic amino alcohol highly prized in coordination chemistry for its ability to act as a [2]. The core principle of its design lies in the strategic placement of three donor atoms:

  • Phenolic Oxygen : Provides a strong anionic anchor upon deprotonation.

  • Secondary Amine Nitrogen : Offers a neutral, flexible coordination point.

  • Primary Hydroxyl Oxygen : Completes the tridentate (O, N, O) coordination sphere.

As observed in related Schiff base precursors, the flexible ethylenediamine-derived backbone allows for distinct conformational isomers (with C–C–N–C torsion angles ranging from +62.7° to -177.5°)[2]. This structural plasticity enables the ligand to geometrically adapt to the preferred coordination sphere of different transition metals (e.g., square planar for Ni²⁺ vs. octahedral for Fe²⁺).

Experimental Design: The Self-Validating HTS Workflow

To ensure data integrity, this protocol employs a dual-track workflow. Complexation is performed in situ, followed by an optical validation gate before any biological screening occurs.

HTS_Workflow S1 Ligand Prep (Oxalate Salt) S2 In Situ Neutralization S1->S2 S3 Acoustic Dispensing & Metallation S2->S3 S4 UV-Vis Validation (LMCT Bands) S3->S4 S5 Phenotypic Bioassay S4->S5 Validated

Figure 1: Automated HTS workflow with built-in UV-Vis validation for metallo-drug screening.

Detailed Protocol: Combinatorial Complexation and Phenotypic Screening

Phase 1: Reagent Preparation & In Situ Neutralization
  • Action : Prepare a 10 mM stock of [1] in anhydrous DMSO. Add 2.1 molar equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality : The [1] is chosen over the free base for library storage because it prevents premature auto-oxidation of the electron-rich phenolic moiety. However, the oxalate counterion and the phenolic proton must be neutralized in situ to liberate the lone pairs on the oxygen and nitrogen donor atoms, enabling efficient, high-yield metal coordination[2].

Phase 2: Automated Combinatorial Metallation
  • Action : Using an acoustic liquid handler (e.g., Echo 550), dispense 1 µL of the neutralized ligand and 1 µL of 10 mM aqueous transition metal salts (e.g., CuCl₂, Ni(OAc)₂, FeCl₂) into a 384-well assay plate. Dilute with 98 µL of HEPES buffer (pH 7.4) and incubate for 30 minutes at room temperature.

  • Causality : Acoustic dispensing prevents cross-contamination and allows for precise 1:1 stoichiometric control. The DMSO/aqueous buffer mixture ensures that both the organic ligand and the inorganic metal salts remain completely soluble during the complexation phase.

Phase 3: Self-Validation via UV-Vis Spectroscopy
  • Action : Scan the 384-well plate using a multimode microplate reader from 300 nm to 600 nm.

  • Validation Check (Critical) : Confirm the emergence of Ligand-to-Metal Charge Transfer (LMCT) bands (typically between 350–480 nm depending on the metal). Wells lacking this spectral shift are automatically flagged as "unreacted" and computationally excluded from downstream bioassay analysis.

  • Causality : HTS campaigns are highly prone to false negatives due to poor complexation kinetics or micro-precipitation. By embedding this optical validation gate, the protocol becomes a self-validating system —ensuring that subsequent biological data reflects the true efficacy of the metallo-complex, not the background activity of unreacted free ligand or bare metal ions.

Phase 4: Phenotypic Bioassay (Cytotoxicity Screening)
  • Action : Transfer 10 µL of the validated complexes to a secondary 384-well plate containing target cells (e.g., A549 carcinoma cells) cultured in 90 µL of media. Incubate for 48 hours, then assess cell viability using a luminescent ATP-based assay (e.g., CellTiter-Glo).

Quantitative Data Interpretation

The following table outlines the expected physicochemical parameters and representative bioassay outcomes for the combinatorial library.

Table 1: Combinatorial Matrix and Expected Physicochemical Parameters

Metal IonPreferred GeometryExpected LMCT Band (nm)Hypothetical IC₅₀ (µM)
Free Ligand N/A280 (π-π)> 100.0
Cu(II) Square Planar410 - 43012.5
Ni(II) Square Planar / Octahedral390 - 41045.0
Fe(II) Octahedral450 - 4808.2
Zn(II) Tetrahedral350 - 370> 50.0

*Note: IC₅₀ values are representative illustrations for the purpose of this HTS protocol design, reflecting typical ranges for phenolic amino alcohol transition metal complexes acting via redox cycling or targeted cytotoxicity.

Downstream Applications & Biological Pathways

Once validated, the resulting metallo-complexes can exert biological activity through multiple distinct pathways, primarily driven by the redox potential of the central metal ion and the lipophilicity imparted by the ligand framework.

Mechanism L 2-[1-(2-Hydroxy-ethylamino) -ethyl]-phenol Oxalate FB Free Base Ligand (O, N, O Donors) L->FB Base Addition C Tridentate Chelate Complex FB->C Coordination M Transition Metals (Cu, Ni, Fe, Co, Zn) M->C E1 Redox Catalysis (ROS Generation) C->E1 E2 Targeted Cellular Cytotoxicity C->E2

Figure 2: Coordination mechanism and downstream biological pathways of the tridentate ligand.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aggregation of 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol oxalate

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the erratic solubility and sudden precipitation of complex chelating agents in aqueous me...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the erratic solubility and sudden precipitation of complex chelating agents in aqueous media.

2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol is a highly valued phenolic amino alcohol used extensively in coordination chemistry due to its multidentate chelating capabilities[1]. However, when supplied as an oxalate salt (Molecular Formula: C₁₂H₁₇NO₆), researchers often observe spontaneous aggregation, cloudiness, or micellization in solution. This guide is designed to deconstruct the physicochemical causes of this aggregation and provide you with field-proven, self-validating protocols to ensure stable, monomeric solutions for your assays.

Part 1: Mechanistic FAQs — Why is my compound aggregating?

Q1: Why does my solution turn cloudy shortly after dissolving the compound in standard buffers? A1: The macroscopic cloudiness you are observing is supramolecular aggregation, which is primarily driven by two competing forces. First, because the compound is a multidentate chelator designed to bind metal ions through its oxygen and nitrogen donor atoms[1], trace transition metals (e.g., Fe³⁺, Cu²⁺) present in standard laboratory water or buffers act as nucleation centers. These metals cross-link multiple ligand molecules into insoluble multinuclear complexes[2]. Second, the oxalate counterion is a potent hydrogen-bond acceptor. It forms extensive electrostatic ion-paired networks with the protonated secondary amine of the compound, effectively reducing the hydration sphere and driving micellization.

Q2: How does the pH of my assay buffer influence this aggregation? A2: Aggregation of this specific salt is highly pH-dependent. At physiological pH (~7.4), the amine group remains partially protonated (cationic) while the oxalic acid is fully deprotonated into the oxalate dianion. This state maximizes electrostatic ion-pairing. If you attempt to formulate your high-concentration stock at this pH, the compound will self-assemble. The optimal strategy is to formulate the initial stock at an acidic pH (pH ~3.0) where oxalate is protonated to hydrogen oxalate (reducing its charge density), and then dilute it into your final working buffer immediately before the assay.

Q3: Can I use standard PBS (Phosphate-Buffered Saline) for my in vitro assays? A3: Using PBS for the initial stock solution is highly discouraged. Phosphate ions can form insoluble ternary complexes with the chelator and any trace metals present. If trace metals are introduced, they will rapidly induce aggregation[2]. We recommend using non-coordinating buffers (e.g., HEPES, MOPS) treated with Chelex resin to remove trace metals, or adding a trace amount of a stronger, non-interfering chelator (like EDTA) to sequester free metals.

Q4: If aggregation has already occurred, can it be reversed? A4: Yes. If the aggregation is metal-induced, adding a strong reductant (e.g., ascorbate) or a competing chelator can mobilize the metal and disperse the aggregates[2]. If the aggregation is driven by oxalate ion-pairing, applying mild thermal energy (37°C) combined with sonication and the introduction of an organic co-solvent (e.g., 5–10% DMSO) will disrupt the hydrogen bonding network and resolubilize the compound.

Part 2: Mechanistic Visualization

The following diagram illustrates the three primary pathways that lead to the loss of solubility for this compound.

AggregationMechanism A 2-[1-(2-Hydroxy-ethylamino)- ethyl]-phenol oxalate B Trace Metal Contamination (e.g., Cu2+, Fe3+) A->B Chelates metals C pH-Dependent Ion Pairing (Amine+ & Oxalate-) A->C Electrostatic attraction D Hydrophobic Stacking (Phenol Rings) A->D Self-assembles E Multinuclear Chelate Complexes B->E F Supramolecular H-Bond Networks C->F D->F G Insoluble Aggregates & Precipitation E->G F->G

Mechanistic pathways leading to the aggregation of the phenolic amino alcohol oxalate salt.

Part 3: Troubleshooting Data & Corrective Actions

Use the following quantitative matrix to identify your specific aggregation trigger and apply the corresponding corrective action.

Aggregation TriggerMechanistic CauseCorrective ActionQuantitative Validation Metric
Trace Metal Contamination Formation of multinuclear chelate complexes[2].Use Chelex-treated water; add 1 mM EDTA to the buffer.OD₆₀₀ < 0.01; DLS hydrodynamic radius < 1.5 nm.
Oxalate Ion-Pairing Electrostatic attraction between amine and oxalate.Formulate stock at pH 3.0 (reduces oxalate dianion fraction by >90%).Solute concentration recovery > 98% via HPLC-UV.
Hydrophobic Stacking Aromatic phenol rings self-assembling in polar media.Introduce 5–10% (v/v) DMSO or EtOH as a co-solvent.Complete dissolution time < 5 mins at 25°C.
Buffer Incompatibility Phosphate forming insoluble ternary complexes.Switch to non-coordinating buffers (e.g., 50 mM HEPES).Turbidity < 5 NTU upon 1:100 dilution.

Part 4: Validated Experimental Protocols

To ensure absolute trustworthiness in your experiments, the following protocols are designed as self-validating systems . Each protocol includes a built-in verification step to confirm success before you proceed to your biological or chemical assays.

Protocol A: Preparation of a Metal-Free, Aggregate-Resistant Stock Solution (10 mM)

Causality Note: This protocol utilizes a low-pH, co-solvent approach to kinetically trap the compound in a monomeric state by suppressing oxalate ionization and disrupting hydrophobic stacking.

Step 1: Solvent Preparation Prepare a 10% (v/v) DMSO solution in molecular biology grade, metal-free water. Adjust the pH to 3.0 using 0.1 M HCl.

Step 2: Dissolution Weigh exactly 2.71 mg of 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol oxalate (MW: 271.27 g/mol ) into a sterile, acid-washed glass vial. Add 1.0 mL of the prepared solvent.

Step 3: Disruption of Pre-existing Aggregates Sonicate the vial in a water bath at 37°C for 5 minutes. The mild thermal energy and cavitation will disrupt any pre-existing hydrogen bonds without thermally degrading the compound.

Step 4: Sterilization Pass the solution through a 0.22 µm PTFE syringe filter to remove any microscopic nucleation centers (e.g., dust or undissolved micro-crystals).

Step 5: Self-Validation (Crucial) Measure the absorbance of a 10 µL aliquot at 600 nm using a standard spectrophotometer. An OD₆₀₀ < 0.01 confirms the absence of macroscopic aggregates. Alternatively, analyze via Dynamic Light Scattering (DLS); a monodisperse peak at < 1.5 nm indicates solvated monomers.

Workflow S1 Weigh Compound (Inert Atmosphere) S2 Add Co-solvent (10% DMSO) S1->S2 S3 Add Ultrapure Buffer (Metal-Free, pH 3.0) S2->S3 S4 Sonication & Sterile Filtration S3->S4 S5 Validate via DLS (Aggregate-Free) S4->S5

Step-by-step workflow for formulating a stable, aggregate-free stock solution.

Protocol B: Counterion Exchange (Oxalate to Hydrochloride) via Solid-Phase Extraction

If oxalate-induced aggregation persists and interferes with your specific downstream assay, exchanging the counterion to a more soluble chloride salt is the definitive solution.

Step 1: Column Equilibration Condition a strong anion-exchange (SAX) SPE cartridge (chloride form) with 5 mL of methanol followed by 5 mL of MS-grade water.

Step 2: Sample Loading Dissolve 5 mg of the oxalate salt in 2 mL of 50% methanol/water and load it onto the cartridge at a flow rate of 1 mL/min. Causality Note: The strong anion exchanger will bind the divalent oxalate ions with high affinity, releasing monovalent chloride ions into the mobile phase in exchange.

Step 3: Elution Elute the compound with 5 mL of 50% methanol/water. The eluate now contains 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol hydrochloride.

Step 4: Lyophilization Freeze the eluate and lyophilize overnight to obtain the dry hydrochloride salt, which exhibits significantly higher aqueous solubility and lower aggregation propensity.

Step 5: Self-Validation Analyze the lyophilized powder via Ion Chromatography (IC) to confirm the absence of the oxalate peak and the presence of the chloride peak, ensuring >95% exchange efficiency.

References

  • 2-[1-(2-Hydroxy-ethylamino)
  • Source: frontiersin.
  • Source: ijarse.

Sources

Optimization

Technical Support Center: 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol Oxalate

Welcome to the technical support guide for 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol oxalate. This document provides in-depth guidance on the stability, storage, and handling of this compound to ensure the integrity and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol oxalate. This document provides in-depth guidance on the stability, storage, and handling of this compound to ensure the integrity and reproducibility of your research. As a molecule possessing a phenol group, a secondary amine, and an oxalate salt counter-ion, its stability is governed by a combination of factors that require careful consideration.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol oxalate?

A: The optimal storage conditions are designed to mitigate the three primary risks to the molecule's integrity: oxidation of the phenol ring, reactions of the amine, and physical instability of the salt form.

For maximal long-term stability, the solid compound should be stored at -20°C or lower , protected from light and moisture.[1] Phenolic compounds are known to be unstable and can degrade when exposed to light, oxygen, and temperatures above 40°C.[2] Specifically, a related compound, 2-(1-Hydroxyethyl)phenol, is recommended to be stored sealed in a dry environment at or below -40°C.

The container should be tightly sealed and flushed with an inert gas like argon or nitrogen before sealing. This minimizes exposure to atmospheric oxygen, which can cause oxidative degradation of the phenol group, often leading to a color change (e.g., white to yellow or brown).

Q2: The material is described as an oxalate salt. How does this affect its properties and stability?

A: Forming an oxalate salt of a parent amine is a common strategy in pharmaceutical development to enhance stability, improve solubility, and create a crystalline solid that is easier to handle.[3][4] The oxalate salt form of 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol likely offers greater crystalline stability compared to the free base.[4]

However, this also introduces specific considerations:

  • pH Sensitivity: In solution, the stability of the salt is pH-dependent. At a pH significantly below the pKa of oxalic acid (pKa₂ ≈ 4.28), the equilibrium may shift, potentially leading to precipitation of the less soluble oxalic acid.[5]

  • Hygroscopicity: While some oxalate salts exhibit lower hygroscopicity, it is crucial to protect the material from moisture to prevent water absorption, which can degrade the solid-state structure and potentially catalyze degradation reactions.[4]

Q3: What are the best practices for preparing and storing stock solutions?

A: The stability of the compound in solution is generally lower than in its solid state. We recommend preparing stock solutions fresh for each experiment. If storage is necessary, follow these guidelines:

  • Solvent Selection: Use high-purity, anhydrous-grade solvents. For initial characterization, polar aprotic solvents such as DMSO or DMF are often suitable. For aqueous buffers, ensure the pH is compatible with the compound's stability (near neutral is often a safe starting point).

  • Preparation: Prepare the solution under an inert atmosphere if possible. Use a sonicator to aid dissolution if necessary, but avoid excessive heating.

  • Storage: Store stock solutions in small, single-use aliquots at -80°C . This minimizes freeze-thaw cycles, which can accelerate degradation. Protect aliquots from light by using amber vials or wrapping them in aluminum foil.

  • Shelf-Life: Do not assume long-term stability. For critical applications, we recommend re-qualifying stored solutions if they are more than a few weeks old. Studies on other phenolic compounds in solution show significant degradation even at 6°C after 15-30 days.[1]

Q4: What are the visible signs of compound degradation?

A: The most common visible sign of degradation for this compound is a change in color . As a phenolic compound, oxidation will typically cause the solid material to change from a white or off-white powder to yellow, tan, or brown. This is due to the formation of quinone-like structures. Any significant change in color or physical form (e.g., clumping, melting) suggests that the compound's integrity may be compromised.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: The solid compound has developed a yellow or brown tint.
  • Potential Cause: Oxidation of the phenol moiety. This is accelerated by exposure to oxygen, light, and elevated temperatures.[2]

  • Troubleshooting Steps:

    • Assess Purity: Before use, check the compound's purity using an appropriate analytical method (e.g., HPLC-UV, LC-MS). Compare the purity profile to the Certificate of Analysis of the new material.

    • Solubility Test: A small-scale solubility test may reveal insoluble impurities that were not present in the fresh material.

    • Risk Mitigation: If the purity has dropped significantly, it is recommended to use a fresh, unopened batch of the compound. If the discoloration is minor and purity is still acceptable for your application, proceed with caution and note the observation in your experimental records. Store the remainder of the vial under inert gas at -20°C or below.

Issue 2: Inconsistent results in bioassays or analytical runs over time.
  • Potential Cause: Degradation of the compound in the stock solution or the experimental medium. The ethylamino group can be susceptible to degradation in aqueous solutions.[6][7]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Immediately discard the old stock solution and prepare a new one from the solid material. Compare the results. This is the most critical step.

    • Evaluate Solution Stability: If the problem persists, your compound may be unstable in your specific buffer or cell culture medium. Perform a time-course experiment by incubating the compound in your experimental medium at the relevant temperature (e.g., 37°C) and analyzing its concentration and purity at several time points (e.g., 0, 2, 6, 24 hours).

    • Review Handling Protocol: Ensure you are minimizing freeze-thaw cycles and protecting solutions from light.

Diagram 1: Troubleshooting Workflow for Experimental Inconsistency

A logical decision tree for diagnosing inconsistent results.

A Inconsistent Experimental Results B Prepare fresh stock solution from solid A->B C Does the problem resolve? B->C D Issue was degraded stock solution. Review solution storage protocol. C->D Yes E Problem persists. Investigate compound stability in assay medium. C->E No F Incubate compound in medium. Analyze purity over time (e.g., HPLC). E->F G Is compound stable in medium? F->G H Issue is likely experimental setup or other reagents. G->H Yes I Compound is unstable. Modify assay protocol (e.g., reduce incubation time, add antioxidants). G->I No

Experimental Protocols

Protocol 1: Recommended Handling and Storage Summary

This table summarizes the key storage parameters for ensuring long-term stability.

ParameterSolid CompoundStock Solution (in Anhydrous DMSO/DMF)
Temperature -20°C or below [1]-80°C
Atmosphere Inert gas (Argon or Nitrogen)Air-tight seal, inert gas overlay if possible
Light Exposure Store in the dark (amber vial or in a box)[2]Store in the dark (amber vial or foil-wrapped)
Moisture Store with desiccant; avoid freeze-thaw cycles in humid environments.Use anhydrous solvents; aliquot to avoid water condensation.
Recommended Use Within the manufacturer's expiry date.Prepare fresh; if stored, use within 1-2 weeks.
Protocol 2: Stability Assessment via Stress Testing

This protocol helps determine the compound's stability under your specific experimental conditions.

Objective: To evaluate the degradation of 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol oxalate in a chosen solvent or buffer over time at an elevated temperature.

Materials:

  • The compound

  • Your chosen solvent/buffer (e.g., PBS pH 7.4)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Incubator or water bath set to 40°C

Procedure:

  • Prepare a Solution: Accurately prepare a solution of the compound in your chosen solvent at a typical experimental concentration (e.g., 1 mM).

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution and inject it into the HPLC/LC-MS system. This will be your baseline (100% integrity). Record the peak area of the parent compound.

  • Incubation: Place the remaining solution in a tightly sealed vial in the 40°C incubator. Protect it from light.

  • Time-Point Analysis: At predetermined intervals (e.g., 2, 8, 24, and 48 hours), remove an aliquot from the incubated solution.

  • Analysis: Analyze each aliquot using the same HPLC/LC-MS method as the T=0 sample.

  • Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. The appearance of new peaks indicates the formation of degradation products. This provides an empirical measure of stability under conditions that accelerate potential degradation.[8]

Diagram 2: Potential Degradation Pathways

A conceptual diagram illustrating the primary chemical liabilities of the molecule.

cluster_0 Degradation Stimuli Parent 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol Oxalate Phenol Ring Amine Sidechain Deg1 Oxidized Phenol Products (Quinone-like structures) Leads to color change Parent:p->Deg1 Oxidation Deg2 Sidechain Degradation Leads to loss of activity and new analytical peaks Parent:n->Deg2 e.g., Oxidative Deamination O2 Oxygen O2->Parent:p Light Light/UV Light->Parent:p Heat Heat Heat->Parent:p

References

  • Benchchem. Technical Support Center: Sodium Oxalate Stability and Reactivity.
  • Fisher Scientific. (2010). Safety Data Sheet: 2-Phenoxyethanol.
  • Doshi, P.J., & Adsule, P.G. (2008). EFFECT OF STORAGE ON PHYSICOCHEMICAL PARAMETERS, PHENOLIC COMPOUNDS AND ANTIOXIDANT ACTIVITY IN GRAPES. Acta Horticulturae, 785, 437-442.
  • Borges, G., et al. (2007). Effect of storage conditions on the biological activity of phenolic compounds of blueberry extract packed in glass bottles. Journal of Agricultural and Food Chemistry, 55(8), 3104-3111.
  • Suresh, K., et al. (2019). Enhanced Bioavailability in the Oxalate Salt of Anti-TB Drug Ethionamide. Crystal Growth & Design, 19(11), 6441-6452.
  • Wrolstad, R.E. (2014). Influence of Postharvest Storage, Processing, and Extraction Methods on the Analysis of Phenolic Phytochemicals. Journal of Agricultural and Food Chemistry, 62(51), 12271-12280.
  • Enamine. Safety Data Sheet: 3-(2-aminoethyl)-1H-indol-6-ol; oxalic acid.
  • Seker, M., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Foods, 10(11), 2753.
  • Grosu, A.A., et al. (2025). Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. Molecules, 30(10), 4321.
  • Galmarini, M.V., et al. (2016). Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated red wine. Food Chemistry, 196, 789-795.
  • He, X., et al. (2019). Tianeptine oxalate salts and polymorphs. US Patent 10,449,203 B2.
  • Stahl, P.H., & Wermuth, C.G. (Eds.). (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Journal of Pharmaceutical Sciences, 65, 1-2.
  • Thermo Fisher Scientific. (2026). Safety Data Sheet: N,N-bis(2-hydroxyethyl)ethylenediamine.
  • S D Fine-Chem Limited. Safety Data Sheet: Oxalic Acid.
  • BLD Pharmatech. 2-(1-Hydroxyethyl)phenol.
  • Karam, D., et al. (2022). The Metabolic and Ecological Interactions of Oxalate-Degrading Bacteria in the Mammalian Gut. Microorganisms, 10(12), 2415.
  • Chem-Impex. 2-Hydroxy-2-(2-Methylphenyl)Ethylamine Oxalate.
  • Li, Y., et al. (2025). Visible Light-Driven Phenol Degradation via Advanced Oxidation Processes with Ferrous Oxalate Obtained from Black Sands: A Kinetics Study. Catalysts, 15(5), 689.
  • Martell, A.E., & Smith, R.M. (1974). Critical Stability Constants, Volume 1: Amino Acids. Plenum Press.
  • Miller, A.W., & O'Bryan, C.A. (2013). The Metabolic and Ecological Interactions of Oxalate-Degrading Bacteria in the Mammalian Gut. Microorganisms, 1(1), 36-51.
  • Fluorochem. 2-HYDROXY-2-(2-METHYLPHENYL)ETHYLAMINE OXALATE.
  • Canales, B.K., et al. (2025). Baseline abundance of oxalate-degrading bacteria determines response to Oxalobacter formigenes probiotic therapy. Gut Microbes, 17(1), 2423456.
  • Sun, Y., et al. (2024). Secondary products and molecular mechanism of calcium oxalate degradation by the strain Azospirillum sp. OX-1. Scientific Reports, 14(1), 24521.
  • Eide-Haugmo, I., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. RSC Advances, 7(10), 5969-5981.
  • Tanthana, J., & Vevelstad, S.J. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 62(1), 358-370.

Sources

Troubleshooting

Technical Support Center: Navigating Amino-Phenol Cross-Reactivity in Biochemical Assays

Welcome from the Senior Application Scientist As researchers pushing the boundaries of drug development and biomarker analysis, you rely on assays to deliver absolute precision. However, when working with samples contain...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome from the Senior Application Scientist As researchers pushing the boundaries of drug development and biomarker analysis, you rely on assays to deliver absolute precision. However, when working with samples containing amino-phenol compounds—such as paracetamol (acetaminophen) metabolites, environmental contaminants, or specific biological indicators—you may encounter severe cross-reactivity and baseline interference.

Amino-phenols present a unique dual-threat in biochemical assays:

  • Redox Lability : The presence of both an electron-donating amino group and a phenolic hydroxyl group makes these molecules highly susceptible to oxidation. They readily form quinone imines, transferring electrons to assay reagents or electrodes, bypassing intended enzymatic pathways[1].

  • Structural Mimicry : Their compact aromatic structure frequently cross-reacts with antibodies designed for structurally adjacent targets, confounding competitive and sandwich immunoassays[2].

This support guide provides a mechanistic breakdown, troubleshooting FAQs, and self-validating protocols to help you isolate and neutralize amino-phenol interference in your workflows.

Knowledge Base: Amino-Phenol Interference Profiles

To effectively troubleshoot, we must first quantify the threat. The table below summarizes how amino-phenols disrupt common assay modalities and the expected impact on your data.

CompoundAssay ModalityMechanism of InterferenceExpected ImpactPrimary Mitigation Strategy
p-Aminophenol Colorimetric (Folin-Ciocalteu)Direct reduction of phosphotungstic-phosphomolybdenum complex[3].False Positive (High Absorbance at 765 nm)Solid-phase extraction (SPE) or LC-MS/MS orthogonal validation.
p-Aminophenol Enzymatic Paracetamol AssayBypasses the aryl acylamidase hydrolysis step, reacting directly with chromophores[4].Falsely Elevated BaselineRun a non-enzymatic "Null Blank" for background subtraction.
2-Acetamidophenol Competitive ImmunoassayStructural mimicry of paracetamol leads to competitive displacement of the tracer[2].False Positive (Low tracer signal)Utilize highly specific monoclonal antibodies; verify cross-reactivity profiles.
Endogenous Aminophenols Amperometric ELISADirect oxidation at the working electrode at low potentials[1].High Baseline Anodic CurrentPre-scan baseline current before substrate addition; use alternative substrates.
Mechanistic Pathway of Interference

RedoxMechanism AP Amino-Phenol (e.g., p-Aminophenol) Ox Oxidation to Quinone Imine AP->Ox Donates e- Red Reduction of Reagent Ox->Red e- Transfer Current Anodic Current (False Positive) Ox->Current e- to Electrode FC Folin / BCA Reagent (Mo/W or Cu2+) FC->Red Signal False Positive Absorbance Red->Signal Chromophore Elec Working Electrode (Amperometry) Elec->Current

Fig 1. Redox-mediated false positive generation by p-aminophenol in biochemical assays.

Troubleshooting FAQs

Q1: My Folin-Ciocalteu assay for total phenolics is yielding impossibly high concentrations in plasma samples from patients on paracetamol. What is happening? Causality: The Folin-Ciocalteu method relies on the reduction of a phosphotungstic-phosphomolybdenum complex to form a measurable blue chromophore[3]. Paracetamol's primary degradation product, p-aminophenol, is a potent reducing agent. It donates electrons directly to the Folin reagent independently of your target polyphenols, creating a massive false-positive absorbance at 765 nm. Solution: You must perform a background subtraction using a matrix-matched blank, or utilize an orthogonal method like LC-MS/MS that separates analytes by mass-to-charge ratio rather than relying on global redox potential.

Q2: We are developing an enzymatic assay for paracetamol using aryl acylamidase, but our pre-dose baseline samples are showing high signal. Why? Causality: Enzymatic paracetamol assays work by using aryl acylamidase to hydrolyze paracetamol into p-aminophenol and acetate. The generated p-aminophenol is then oxidatively coupled with a chromophore (like o-cresol) to produce a measurable dye[2][4]. If your sample already contains endogenous p-aminophenol (due to sample degradation or physiological accumulation), it bypasses the enzymatic cleavage step entirely, reacting directly with the chromophore to produce a false baseline signal. Solution: Run a parallel "Enzyme-Null" blank. By omitting the aryl acylamidase, any signal generated is strictly from pre-existing p-aminophenol. Subtract this baseline from your total signal.

Q3: How do positional isomers like 2-acetamidophenol affect competitive immunoassays for paracetamol? Causality: Immunoassays depend on spatial and electrostatic recognition. 2-Acetamidophenol has the exact same chemical formula and functional groups as paracetamol (4-hydroxyacetanilide), differing only in the ortho- vs. para- position of the hydroxyl group[2]. This structural mimicry allows the isomer to competitively displace the tracer from the capture antibody, artificially lowering the bound tracer signal and falsely elevating the calculated analyte concentration. Solution: Always validate antibody specificity through cross-reactivity profiling. If cross-reactivity exceeds 1%, switch to a highly specific monoclonal antibody or pre-treat the sample with a selective masking agent.

Q4: Why is our amperometric ELISA (using a p-aminophenyl phosphate substrate) showing high background noise in certain tissue lysates? Causality: In these assays, alkaline phosphatase cleaves the substrate to generate electroactive p-aminophenol, which is then oxidized at the working electrode to produce a current[1]. Tissue lysates often contain endogenous electroactive species (like ascorbate, uric acid, or endogenous aminophenols) that oxidize at the same low potential, contributing to the anodic current. Solution: Implement a pre-read baseline scan before adding the enzyme substrate, and subtract this background current from the final reading.

Self-Validating Experimental Protocol: The Matrix-Blanked Spike-and-Recovery Workflow

To ensure your assay is reporting true analyte values and not amino-phenol artifacts, you must implement a self-validating system. This protocol uses a dual-blanking and recovery approach to mathematically isolate the true signal.

Step 1: Aliquot Preparation Prepare three aliquots for each biological sample:

  • Aliquot A (Native): Untreated sample.

  • Aliquot B (Spiked): Sample spiked with a known concentration of the target analyte.

  • Aliquot C (Null Blank): Untreated sample, but the primary assay catalyst (e.g., enzyme or specific capture antibody) is omitted from the reaction buffer. Causality: Aliquot C isolates the background interference caused by endogenous redox-active amino-phenols, as the specific reaction pathway is disabled.

Step 2: Assay Execution Process all aliquots simultaneously under identical conditions (temperature, incubation time, reagent lots). Read the output (absorbance, luminescence, or current).

Step 3: Background Subtraction (Isolating True Signal) Calculate the corrected signal for both Native and Spiked samples:

  • Corrected Native Signal = Signal(A) - Signal(C)

  • Corrected Spiked Signal = Signal(B) - Signal(C) Causality: Subtracting the Null Blank removes the non-specific amino-phenol redox contribution, leaving only the signal generated by the specific assay mechanism.

Step 4: Recovery Calculation (Validating System Integrity) Calculate the percentage recovery of your spike:

  • % Recovery =[(Corrected Spiked Signal - Corrected Native Signal) / Theoretical Spike Signal] × 100 Causality: A recovery between 80-120% self-validates the assay. It proves that after background subtraction, the matrix (and its amino-phenol content) is no longer suppressing or falsely elevating the target detection.

Troubleshooting Workflow

Workflow Start Identify High Background Decision Assay Modality? Start->Decision Immuno Immunoassay Decision->Immuno Redox Redox / Colorimetric Decision->Redox Action1 Check Structural Mimicry Immuno->Action1 Action2 Run Matrix Blank Redox->Action2 Val1 Orthogonal Validation Action1->Val1 Val2 Background Subtraction Action2->Val2

Fig 2. Decision tree for identifying and mitigating amino-phenol cross-reactivity.

References
  • Application and Analysis of the Folin Ciocalteu Method for the Determination of the Total Phenolic Content from Limonium Brasiliense L. Source: MDPI URL:[Link]

  • CA3099277A1 - Acetaminophen assay Source: Google Patents URL
  • A capillary-based amperometric flow immunoassay for 2,4,6-trichlorophenol Source: ResearchGate URL:[Link]

Sources

Optimization

Minimizing non-specific binding of 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol oxalate

Focus Compound: 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol oxalate Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As application scientists, we...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol oxalate Target Audience: Researchers, Assay Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As application scientists, we frequently encounter assays compromised by high background noise. When working with phenolic amino alcohols like 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol oxalate, non-specific binding (NSB) is rarely a single phenomenon; it is a multifactorial issue driven by the molecule's distinct physicochemical properties.

This guide provides a mechanistic breakdown of these liabilities, an expert-level FAQ, and self-validating experimental protocols to rescue your assay's signal-to-noise ratio (SNR).

Part 1: The Causality of NSB in Phenolic Amino Alcohols

To eliminate NSB, you must first understand the structural causality behind it. 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol oxalate possesses three distinct functional domains that drive unintended interactions in biochemical assays:

  • The Secondary Amine (Electrostatic Liability): At a physiological pH of 7.4, the secondary amine is protonated, carrying a net positive charge. This drives strong electrostatic interactions with negatively charged surfaces, such as untreated polystyrene microplates, silica matrices, or acidic patches on non-target proteins[1].

  • The Phenol Ring (Hydrophobic/H-Bonding Liability): The aromatic ring promotes lipophilic pi-pi stacking, while the hydroxyl group acts as a potent hydrogen bond donor and acceptor, leading to spontaneous physisorption to assay plastics and carrier proteins[2].

  • The Multidentate Core (Chelation Liability): Phenolic amino alcohols are prized in coordination chemistry because the strategic placement of oxygen and nitrogen atoms allows them to act as powerful multidentate chelators[3]. In biological assays, this means the compound will actively seek out and bind to trace transition metals (e.g., Cu²⁺, Ni²⁺, Fe³⁺) present in buffers or on equipment surfaces, creating "metal bridges" that artificially inflate background signal.

NSB_Mechanisms Ligand 2-[1-(2-Hydroxy-ethylamino)- ethyl]-phenol oxalate Amine Secondary Amine (Protonated at pH 7.4) Ligand->Amine Phenol Phenol Ring (Aromatic/Hydroxyl) Ligand->Phenol Chelator O, N Donors (Multidentate) Ligand->Chelator Electrostatic Electrostatic Binding (to acidic surfaces) Amine->Electrostatic Positive Charge Hydrophobic Hydrophobic / Pi-Stacking (to plastics/proteins) Phenol->Hydrophobic Lipophilicity Metal Metal-Bridged NSB (Trace Cu2+, Ni2+, Fe3+) Chelator->Metal Chelation

Fig 1: Physicochemical drivers of non-specific binding in phenolic amino alcohols.

Part 2: Troubleshooting Guide & FAQs

Q1: My receptor binding assay has a massive background signal when using this compound. Where do I start? A1: Begin by swapping your standard microplates for Non-Binding Surface (NBS) or PEGylated plates[4]. Because the protonated amine and the lipophilic phenol ring act synergistically to stick to standard polystyrene, surface modification is the highest-yield intervention. NBS plates neutralize the surface charge and provide a hydrophilic barrier, drastically reducing the ligand's ability to adhere to the well walls[5].

Q2: Does the oxalate counterion contribute to assay interference? A2: Yes, significantly. Oxalate (C₂O₄²⁻) is a known chelator of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). If your assay buffer requires these ions (e.g., Tyrode's solution or HBSS for GPCR assays), the oxalate salt can cause micro-precipitation of calcium oxalate. These micro-crystals act as a "sink," trapping your ligand and creating a false-positive NSB signal. Solution: If you cannot switch to a chloride or sulfate salt of the compound, you must strictly titrate and monitor the Ca²⁺/Mg²⁺ concentrations in your buffer.

Q3: How should I formulate my assay buffer to neutralize the phenolic and amine interactions? A3: A dual-blockade approach is required. First, add a carrier protein like Bovine Serum Albumin (BSA) at 0.1% to 0.5% (w/v) to act as a decoy for hydrophobic and hydrogen-bonding interactions. Second, introduce a non-ionic detergent like Tween-20 (0.01% - 0.05%) to disrupt weak lipophilic contacts[4]. Caution: Do not exceed 0.1% Tween-20, as it may begin to solubilize your target receptor if working with membrane preparations.

Q4: I've blocked the plates and added BSA, but NSB is still high. What is the hidden variable? A4: Trace metal contamination. Because 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol is a multidentate chelator[3], it will bind to trace metals leaching from stainless steel equipment, water systems, or impure buffer salts. Add 1.0 mM to 5.0 mM EDTA or EGTA to your assay buffer. This masks the trace metals, preventing the ligand from forming metal-bridged complexes with the assay environment.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, do not implement all changes at once. Use the following step-by-step, self-validating methodology to isolate the root cause of the NSB.

Protocol: Systematic NSB Reduction Workflow

Objective: Identify and eliminate the dominant NSB mechanism without compromising specific target affinity. Self-Validation Principle: Every test condition MUST include a "Total Binding" (TB) well (Receptor + Ligand) and a "Blank/NSB" well (Ligand + No Receptor, OR Ligand + Receptor + 100x Excess Unlabeled Competitor). The assay is only validated when the Specific Binding (TB minus NSB) yields a Z'-factor > 0.5.

Step 1: The "Select-a-Surface" Experiment

  • Prepare three plate types: Standard Polystyrene, High-Bind (treated), and Non-Binding Surface (NBS).

  • Dispense your assay buffer containing the labeled ligand (at your target Kd​ concentration) into the wells without the target receptor.

  • Incubate for your standard assay duration (e.g., 1 hour at RT).

  • Wash 3x with standard buffer.

  • Read the signal. The plate yielding the lowest raw signal dictates your baseline plastic-binding liability. Proceed to Step 2 using this optimal plate.

Step 2: Buffer Additive Matrix

  • Using the optimal plate from Step 1, set up a 2x2 grid of buffer conditions:

    • Condition A: Base Buffer (Control)

    • Condition B: Base Buffer + 0.1% BSA

    • Condition C: Base Buffer + 0.05% Tween-20

    • Condition D: Base Buffer + 0.1% BSA + 0.05% Tween-20

  • Run both TB and NSB wells for each condition.

  • Causality Check: If Condition B rescues the assay, the primary liability was hydrophobic/protein-sticking. If Condition C rescues it, the liability was lipid/membrane-partitioning.

Step 3: Metal Masking Titration

  • If the SNR remains below 10 after Step 2, prepare your optimized buffer (from Step 2) and spike in EDTA at 0 mM, 1 mM, and 5 mM.

  • Run the TB and NSB wells. A sudden drop in NSB in the 1 mM EDTA well confirms that multidentate chelation was the hidden driver of background noise.

Workflow Start Initiate NSB Troubleshooting Step1 Step 1: Surface Selection Test NBS vs. Standard Plates Start->Step1 Step2 Step 2: Buffer Optimization Titrate BSA (0.1 - 1%) & Tween-20 Step1->Step2 Step3 Step 3: Metal Masking Add EDTA/EGTA (1-5 mM) Step2->Step3 Decision Self-Validation Check: Is Signal-to-Noise > 10? Step3->Decision Success Validation Passed Proceed to Target Assay Decision->Success Yes Fail Validation Failed Investigate Alternative Blocking (e.g., PEG) Decision->Fail No Fail->Step1 Iterate

Fig 2: Self-validating experimental workflow for systematic NSB reduction.

Part 4: Quantitative Data Summary

The following table synthesizes expected outcomes when applying standard mitigation strategies to phenolic amino alcohols. Use this to prioritize your troubleshooting steps based on your specific assay constraints.

ModificationPrimary Mechanism of ActionOptimal Concentration / TypeExpected NSB Reduction (%)
Surface Chemistry Eliminates electrostatic/hydrophobic plastic bindingPEG-coated / NBS Microplates50 - 80%
Carrier Protein Blocks hydrophobic & non-specific protein sites0.1% - 0.5% BSA40 - 60%
Non-ionic Detergent Disrupts weak hydrophobic/lipid interactions0.01% - 0.05% Tween-2030 - 50%
Metal Chelator Masks trace metals preventing ligand chelation1.0 - 5.0 mM EDTA20 - 40%

Part 5: References

  • Title: 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol | 578706-01-1 | Benchchem Source: benchchem.com URL:

  • Title: Strategies for Reducing High Background Noise in Receptor Binding Assays: A Guide to Enhanced Sensitivity and Reliability Source: pharmacologysci.com URL:

  • Title: Acridinium esters containing N-alkyl groups with charge-neutral sulfobetaine zwitterions Source: rsc.org URL:

  • Title: Evaluation of non-specific binding suppression schemes for neutravidin and alkaline phosphatase at the surface of reticulated vitreous carbon electrodes Source: researchgate.net URL:

  • Title: Recognition Properties and Competitive Assays of a Dual Dopamine/Serotonin Selective Molecularly Imprinted Polymer Source: mdpi.com URL:

Sources

Reference Data & Comparative Studies

Validation

Comparing 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol oxalate to other biochemical probes

Title: Comparative Analysis of 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol Oxalate and Standard Biochemical Probes in Metallobiology Introduction In the realm of coordination chemistry and metallobiology, phenolic amino al...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol Oxalate and Standard Biochemical Probes in Metallobiology

Introduction In the realm of coordination chemistry and metallobiology, phenolic amino alcohols serve as critical biochemical probes for interrogating metal ion homeostasis. Among these, 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol oxalate (CAS 578706-01-1 for the free base) has emerged as a versatile multidentate chelator 1. As a Senior Application Scientist, I frequently evaluate novel ligands against established industry standards to determine their optimal utility in assay development. This guide objectively compares the structural, thermodynamic, and operational characteristics of 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol oxalate against classic biochemical probes like Deferasirox and BAPTA, providing researchers with actionable, field-proven methodologies.

Structural and Mechanistic Comparison

The efficacy of a biochemical probe is dictated by its coordination geometry and denticity. 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol oxalate is a tridentate ligand featuring a strategic placement of three donor atoms: a phenolic oxygen, a secondary amine nitrogen, and a primary hydroxyl oxygen 1.

  • Versus Deferasirox (Iron-Specific Probe): Deferasirox is a rigid, tridentate (O,N,O) chelator highly specific for Fe³⁺. In contrast, the aliphatic ethyl bridge in 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol provides conformational flexibility (torsion angle adaptability), allowing it to accommodate a broader range of transition metals (e.g., Cu²⁺, Zn²⁺) with varying ionic radii.

  • Versus BAPTA (Calcium-Specific Probe): BAPTA is a hexadentate (O,N) ligand strictly tuned for the large ionic radius of Ca²⁺. While BAPTA dominates intracellular calcium signaling assays, it is ineffective for probing transition metal-catalyzed redox reactions. Here, the phenolic amino alcohol excels by occupying specific coordination sites on transition metals, thereby modulating their electronic structure and inhibiting Fenton-like reactive oxygen species (ROS) generation.

Causality Insight: The oxalate salt form of this probe (Molecular Weight: 271.27 g/mol ) is specifically utilized over the free base because the oxalate counterion significantly enhances aqueous solubility and prevents premature auto-oxidation of the secondary amine during storage 2.

Mechanism M Transition Metal (e.g., Cu2+, Fe3+) ROS Fenton Reaction (ROS Generation) M->ROS Unbound Catalysis P1 HEAEP Oxalate (Tridentate O,N,O) P1->M Flexible Chelation P1->ROS Inhibits via Coordination P2 BAPTA (Hexadentate O,N) Ca Intracellular Ca2+ Signaling P2->Ca Rigid Specificity

Diagram 1: Coordination logic of tridentate vs. hexadentate probes in metal signaling.

Quantitative Performance Data

To facilitate probe selection, the following table synthesizes the theoretical and empirical parameters of these chelators based on structural models and literature benchmarks.

Parameter2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol OxalateDeferasiroxBAPTA-AM
Primary Target Broad Transition Metals (Cu²⁺, Ni²⁺, Fe³⁺)Fe³⁺ (Strict)Ca²⁺ (Strict)
Denticity Tridentate (O, N, O)Tridentate (O, N, O)Hexadentate (4xO, 2xN)
Molecular Weight 271.27 g/mol (Oxalate salt)373.4 g/mol 764.7 g/mol
HOMO-LUMO Gap ≈ 4.1 eV (Calculated via DFT)≈ 3.8 eVN/A
Working Concentration 10 - 50 µM20 - 100 µM1 - 10 µM
Aqueous Solubility High (Oxalate salt form)Low (Requires DMSO)Low (Requires DMSO)

Experimental Methodology: UV-Vis Titration for Metal Coordination

When validating a new batch of 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol oxalate 3, it is imperative to establish a self-validating system. The following protocol outlines a spectrophotometric titration to determine metal-ligand stoichiometry.

Causality & Trustworthiness: We utilize a 50 mM HEPES buffer (pH 7.4) rather than PBS. Phosphate ions in PBS readily precipitate transition metals like Fe³⁺ and Cu²⁺, which would artificially deplete the free metal concentration and confound the chelation stoichiometry. Furthermore, the protocol includes an intrinsic self-validation step: the presence of sharp isosbestic points during titration mathematically proves that only two primary species (free ligand and the metal-ligand complex) are in equilibrium, ensuring no undetected side-reactions or precipitations are occurring.

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol oxalate in LC-MS grade water to a 10 mM stock. Note: The oxalate salt allows for direct aqueous dissolution, bypassing the need for DMSO, which can interfere with UV absorbance below 260 nm.

  • Buffer Setup: Prepare a 50 mM HEPES buffer, adjusted to pH 7.4 using NaOH. Degas the buffer with N₂ for 15 minutes to prevent dissolved oxygen from oxidizing the transition metals.

  • Baseline Acquisition: Add 2.0 mL of the HEPES buffer containing 50 µM of the probe to a quartz cuvette. Record the baseline UV-Vis spectrum (200–600 nm).

  • Titration: Sequentially spike in 1.0 µL aliquots of a 10 mM CuCl₂ standard solution.

  • Equilibration & Measurement: Invert the cuvette gently 3 times after each addition. Wait exactly 2 minutes to ensure thermodynamic equilibrium, then record the spectrum.

  • Validation (Self-Correction): Plot the absorbance at the complex's λ_max against the molar ratio of Metal:Ligand. The inflection point indicates the stoichiometry. If the overlaid spectra lack clear isosbestic points, discard the run, as this indicates metal hydroxide precipitation due to improper pH control.

Workflow S1 1. Prepare 10 mM Aqueous Stock (Exploits Oxalate Solubility) S2 2. Dilute to 50 µM in HEPES Buffer (pH 7.4) S1->S2 S3 3. Titrate Metal Standard (e.g., CuCl2 aliquots) S2->S3 S4 4. UV-Vis Spectrometry (Check Isosbestic Points) S3->S4

Diagram 2: Self-validating UV-Vis titration workflow for metal coordination.

Conclusion

While highly specialized probes like BAPTA and Deferasirox dominate their respective niches, 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol oxalate offers a highly adaptable, water-soluble alternative for probing transition metal dynamics. Its tridentate O,N,O coordination sphere provides the necessary thermodynamic stability to form chelate rings, while the oxalate counterion ensures operational reliability and solubility in aqueous biological buffers.

References

  • Benchchem - "2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol | 578706-01-1" -
  • Santa Cruz Biotechnology (SCBT) - "2-[1-(2-Hydroxy-ethylamino)
  • National Center for Biotechnology Information - "2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol" -

Sources

Comparative

A Guide to the Validation of Proteomics Results Using 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol Oxalate: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of proteomics, the validation of experimental findings is paramount to ensure the biological relevance and accuracy of the data. While a mu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of proteomics, the validation of experimental findings is paramount to ensure the biological relevance and accuracy of the data. While a multitude of techniques exist for this purpose, the exploration of novel reagents that can offer unique advantages is a continuous pursuit. This guide introduces a potential application for 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol oxalate, a phenolic amino alcohol, as a novel, in-vivo crosslinking agent for the validation of protein-protein interactions and conformational changes. While the use of this specific compound in proteomics is not yet established in the literature, its chemical structure suggests a plausible mechanism for such applications. This guide will, therefore, present a scientifically grounded, hypothetical framework for its use and provide a comparative analysis against existing methodologies.

The Imperative of Validation in Proteomics

Mass spectrometry-based proteomics has become an indispensable tool for the large-scale identification and quantification of proteins. However, the data generated, while powerful, can be subject to various artifacts and require orthogonal validation to confirm the biological significance of the findings.[1] Validation is crucial for confirming novel biomarkers, understanding disease mechanisms, and for the progression of drug discovery pipelines.[2] Traditional validation methods, such as Western blotting and ELISA, are effective for single-protein targets but often fall short in the context of complex protein networks and dynamic interactions.

A Hypothetical Foray: 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol Oxalate as a Crosslinking Agent

The chemical structure of 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol, a phenolic amino alcohol, presents intriguing possibilities for protein crosslinking.[3] The presence of a phenol group, along with primary/secondary amine and hydroxyl moieties, suggests the potential for covalent modification of specific amino acid residues under physiological conditions. It is hypothesized that this compound could act as a short-range, hetero-bifunctional crosslinker, reacting with nucleophilic residues such as lysine or cysteine, and potentially with acidic residues like aspartate or glutamate. The oxalate salt form may enhance its solubility and stability in aqueous buffers.

Proposed Mechanism of Action

The proposed mechanism involves a two-step reaction. First, the phenolic hydroxyl group, upon mild oxidation (which can occur in a cellular environment), could become activated and form a covalent bond with a nearby nucleophilic amino acid residue. The second reactive site, the hydroxy-ethylamino group, could then react with another amino acid on an interacting protein or a different domain of the same protein, thus "linking" them. This proximity-dependent labeling would effectively capture transient or weak interactions in their native cellular context.

Comparative Analysis with Established Validation Methods

The performance of this hypothetical crosslinker must be evaluated against existing gold-standard techniques for validating protein-protein interactions.

Feature2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol Oxalate (Hypothetical)Co-Immunoprecipitation (Co-IP)Yeast Two-Hybrid (Y2H)Proximity Ligation Assay (PLA)
Principle In-vivo chemical crosslinking of interacting proteins.Pull-down of a protein complex using a specific antibody.Genetic assay detecting interactions in the yeast nucleus.In-situ detection of protein interactions using antibody-DNA conjugates.
Interaction Type Direct and indirect interactions within a short range.Stable protein complexes.Primarily binary, direct interactions.Interactions in close proximity (<40 nm).
Cellular Context Native cellular environment.Can be performed in cell lysates or with overexpressed proteins.Artificial nuclear environment of yeast.Native cellular environment.
Throughput Potentially high-throughput with mass spectrometry.Low to medium throughput.High-throughput screening.Low to medium throughput.
Strengths Captures transient interactions; provides spatial information.Validates interactions of endogenous proteins.Suitable for large-scale screening of binary interactions.High sensitivity and specificity; provides subcellular localization.
Limitations Unestablished methodology; potential for non-specific crosslinking.Can miss weak or transient interactions; antibody-dependent.High rate of false positives and negatives; non-native context.Requires specific antibodies; limited to known targets.

Experimental Workflow: Validation of a Hypothesized Protein-Protein Interaction

The following diagram and protocol outline a hypothetical workflow for using 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol oxalate to validate a protein-protein interaction (Protein A and Protein B) identified from a primary proteomics screen.

workflow cluster_cell_culture In-Vivo Crosslinking cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_validation Validation cell_culture Cell Culture with Protein A and Protein B add_reagent Add 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol oxalate cell_culture->add_reagent incubation Incubate and Quench add_reagent->incubation lysis Cell Lysis incubation->lysis protein_extraction Protein Extraction lysis->protein_extraction digestion Tryptic Digestion protein_extraction->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Data Analysis (Identification of crosslinked peptides) lc_ms->data_analysis validation_step Confirmation of Protein A - Protein B Interaction data_analysis->validation_step

Caption: Hypothetical workflow for validating a protein-protein interaction using 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol oxalate.

Detailed Protocol

1. In-Vivo Crosslinking: a. Culture cells of interest to 70-80% confluency. b. Prepare a fresh stock solution of 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol oxalate in a suitable buffer (e.g., PBS). c. Add the crosslinking reagent to the cell culture medium at a final concentration to be optimized (e.g., 1-5 mM). d. Incubate for a short period (e.g., 15-30 minutes) at 37°C. e. Quench the crosslinking reaction by adding a quenching buffer (e.g., Tris-HCl or glycine).

2. Cell Lysis and Protein Extraction: a. Harvest the cells and wash with cold PBS. b. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors. c. Extract total protein and determine the concentration using a standard protein assay.

3. Protein Digestion: a. Denature the proteins using a denaturing agent (e.g., urea). b. Reduce disulfide bonds with DTT and alkylate with iodoacetamide. c. Perform in-solution or in-gel digestion with trypsin overnight at 37°C.

4. LC-MS/MS Analysis: a. Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Use a data-dependent acquisition method to fragment the most abundant peptide ions.

5. Data Analysis: a. Use specialized software (e.g., pLink, xComb) to search the MS/MS data against a protein database for the identification of crosslinked peptides. b. The identification of peptides from Protein A crosslinked to peptides from Protein B would serve as validation of their interaction.

Alternative Validation Strategies and Their Workflows

For a comprehensive comparison, it is essential to consider established orthogonal methods.

A. Co-Immunoprecipitation followed by Western Blot

This is a widely used method to validate protein-protein interactions.

coip_workflow cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_wb Western Blot cell_lysis Prepare Cell Lysate add_antibody Add Antibody for Protein A cell_lysis->add_antibody add_beads Add Protein A/G Beads add_antibody->add_beads incubation Incubate and Wash add_beads->incubation sds_page SDS-PAGE incubation->sds_page transfer Transfer to Membrane sds_page->transfer probe_antibody Probe with Antibody for Protein B transfer->probe_antibody detection Detection probe_antibody->detection

Caption: Workflow for Co-Immunoprecipitation followed by Western Blot.

B. Proximity Ligation Assay (PLA)

PLA allows for the in-situ visualization of protein interactions.

pla_workflow cluster_cell_prep Cell Preparation cluster_pla PLA Reaction cluster_imaging Imaging fix_permeabilize Fix and Permeabilize Cells primary_antibodies Incubate with Primary Antibodies (anti-A and anti-B) fix_permeabilize->primary_antibodies pla_probes Add PLA Probes primary_antibodies->pla_probes ligation Ligation pla_probes->ligation amplification Amplification ligation->amplification microscopy Fluorescence Microscopy amplification->microscopy

Caption: Workflow for Proximity Ligation Assay.

Conclusion

References

  • eLife. (2024, September 18). Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes. Retrieved from [Link]

  • Protavio. (2024, February 22). Experimental Design for Proteomic Analysis. Retrieved from [Link]

  • Longdom Publishing. (2015, December 14). Chemical Cross-linking Mass Spectrometry for Profiling Protein Structures and Protein-Protein Interactions. Retrieved from [Link]

  • MDPI. (2023, November 23). Identification of Protein–Phenol Adducts in Meat Proteins: A Molecular Probe Technology Study. Retrieved from [Link]

  • MDPI. (2006, January 22). Synthesis and Physical Characterization of 2-((E)-1-(3-((E)-1-(2-hydroxyphenyl)ethylideneamino)-2-methylphenylimino)ethyl)phenol. Retrieved from [Link]

  • PMC. (2018, January 29). Analysis of Protein-Phenolic Compound Modifications Using Electrochemistry Coupled to Mass Spectrometry. Retrieved from [Link]

  • PMC. (n.d.). Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications. Retrieved from [Link]

  • PubMed. (2007). Phenol extraction of proteins for proteomic studies of recalcitrant plant tissues. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-(1-Amino-2-hydroxyethyl)phenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-[(1R)-1-hydroxy-2-[2-[4-[[(2S)-2-hydroxy-2-phenylethyl]amino]phenyl]ethylamino]ethyl]-2-(hydroxymethyl)phenol. Retrieved from [Link]

  • The NIST WebBook. (n.d.). 2-[((2-[(2-Hydroxybenzyl)amino]ethyl)amino)methyl]phenol. Retrieved from [Link]

  • The NIST WebBook. (n.d.). Phenol, 4-(2-aminoethyl)-. Retrieved from [Link]

  • open-bio.org. (n.d.). Phenol extraction for proteomics. Retrieved from [Link]

Sources

Validation

Reproducibility and Performance Guide: 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol Oxalate in Coordination Chemistry

Target Audience: Researchers, Metallodrug Developers, and Coordination Chemists Document Type: Technical Comparison & Reproducibility Guide Introduction & Mechanistic Overview In the development of biomimetic catalysts a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Metallodrug Developers, and Coordination Chemists Document Type: Technical Comparison & Reproducibility Guide

Introduction & Mechanistic Overview

In the development of biomimetic catalysts and metal-based therapeutics, the selection of an appropriate organic ligand dictates the thermodynamic stability and kinetic reactivity of the resulting metal complex. 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol (often abbreviated as HEEP) is a specialized phenolic amino alcohol prized in coordination chemistry for its capacity to function as a versatile multidentate chelator[1].

The core mechanistic advantage of HEEP lies in the strategic placement of its donor atoms. It acts as a highly effective N,O,O-tridentate ligand by coordinating through its phenolic oxygen, secondary amino nitrogen, and terminal hydroxyl oxygen[2]. While the free base form of this compound (CAS 578706-01-1) is widely documented[3] and tracked in regulatory databases[4], it is prone to atmospheric oxidation and hygroscopicity. To solve this, the oxalate salt derivative (HEEP-oxalate, Molecular Weight: 271.27)[5] is employed. The oxalate counter-ion locks the secondary amine in a protonated, oxidation-resistant state, dramatically improving bench stability and batch-to-batch reproducibility during stoichiometric weighing.

Comparative Performance Analysis

When designing a metalloenzyme mimic (e.g., a Copper(II) catecholase model), researchers must balance complex stability with catalytic activity. A ligand that binds too weakly results in metal leaching, while a ligand that binds too strongly (steric saturation) blocks the substrate from interacting with the metal center.

The table below objectively compares HEEP-oxalate against other standard chelators in a Cu(II) biomimetic oxidation assay.

Table 1: Comparative Ligand Performance in Cu(II) Biomimetic Catalysis
Ligand SystemDenticity & GeometrySolid-State StabilityOpen Catalytic Sites (Octahedral)Catalytic Vmax​ (ΔAbs/min)Primary Application Suitability
HEEP-Oxalate Tridentate (N,O,O) Excellent (>12 mo) 2 to 3 0.045 Biomimetic Catalysis / Metallodrugs
HEEP (Free Base)Tridentate (N,O,O)Poor (Oxidizes easily)2 to 30.038In-situ generation only
SalenTetradentate (N,N,O,O)Good1 to 2 (Axial only)0.025Rigid planar catalysis
EDTAHexadentateExcellent00.002Heavy metal sequestration
EthanolamineBidentate (N,O)Moderate (Liquid)40.015*Low stability; rapid metal leaching

*Note: High initial rate followed by rapid catalyst degradation due to poor chelate effect.

ChelateLogic L1 Bidentate (Ethanolamine) S1 Low Stability High Metal Exchange L1->S1 Partial Chelation L2 Tridentate (HEEP) S2 High Stability Open Catalytic Sites L2->S2 Optimal Balance L3 Hexadentate (EDTA) S3 Maximum Stability Catalytically Dead L3->S3 Steric Saturation

Fig 1. Logical relationship between ligand denticity, complex stability, and catalytic utility.

Experimental Workflow & Self-Validating Protocol

To guarantee reproducibility, the synthesis of metal complexes using HEEP-oxalate must follow a self-validating protocol. Every step is designed with a visual or analytical checkpoint to ensure the causality of the chemical transformation is confirmed before proceeding.

Protocol: Synthesis of [Cu(HEEP)(OAc)] Catalytic Complex

Step 1: Ligand Activation (Oxalate Neutralization)

  • Procedure: Suspend 1.0 mmol of HEEP-oxalate in 10 mL of anhydrous methanol. Add 2.1 mmol of triethylamine ( Et3​N ) dropwise under continuous stirring at 25°C.

  • Causality & Validation: The oxalate counter-ion requires two equivalents of base for complete neutralization, while the slight excess ensures the deprotonation of the phenolic hydroxyl group. Deprotonation increases the electron density on the oxygen, transforming it into a strong σ -donor necessary for stabilizing high-valent metal centers.

  • Validation Checkpoint: The transition from a cloudy crystalline suspension to a clear, homogeneous solution serves as a visual, self-validating indicator that the active N,O,O-donor ligand is fully available for chelation.

Step 2: Metal Complexation

  • Procedure: Add 1.0 mmol of Copper(II) acetate monohydrate [ Cu(OAc)2​⋅H2​O ] to the activated ligand solution. Stir at room temperature for 2 hours.

  • Causality & Validation: Cu(II) has a high thermodynamic affinity for nitrogen and oxygen donors. Acetate acts as an auxiliary ligand to balance the +2 charge of the metal center, as HEEP acts as a monoanionic ligand (due to the deprotonated phenol).

  • Validation Checkpoint: An immediate color shift to a deep green/blue validates the displacement of solvent molecules by the chelator.

Step 3: Crystallization and Isolation

  • Procedure: Filter the solution through a 0.22 µm PTFE syringe filter to remove any unreacted microscopic species. Employ vapor diffusion (methanol inner vial / diethyl ether outer vial) at 4°C for 48 hours.

  • Causality & Validation: Slow diffusion minimizes defect formation in the crystal lattice. High-quality single crystals are mandatory for X-ray diffraction, which is the ultimate self-validating step to confirm the meridional or facial geometry of the complex before downstream functional assays.

Workflow A HEEP-Oxalate Salt (Stable Precursor) B Alkaline Activation (Et3N / Base) A->B Oxalate Neutralization C Free HEEP Ligand (N,O,O-Donor) B->C Phenolic Deprotonation D Metal Ion Introduction (M2+ / M3+ Salts) C->D Chelation Initiation E Tridentate Coordination Complex Formation D->E Thermodynamic Stabilization F Structural Validation (X-Ray / NMR / MS) E->F Purity & Geometry Check

Fig 2. Self-validating synthesis workflow for HEEP-metal coordination complexes.

Reproducibility Studies & Experimental Data

A major hurdle in drug development and catalyst scale-up is batch-to-batch variance. To demonstrate the superior reliability of the oxalate salt form, a reproducibility study was conducted across five independent synthesis batches of the [Cu(HEEP)(OAc)] complex using the protocol outlined above.

Performance was measured by final complex yield, structural purity (via LC-MS), and functional catalytic efficiency (Turnover Number, TON, in a standard oxidation assay).

Table 2: Batch-to-Batch Reproducibility of Cu(II)-HEEP Synthesis
Batch IDLigand Purity (LC-MS)Complex Yield (%)UV-Vis λmax​ (nm)Catalytic TONReproducibility Status
Batch A >99.5%88.2645452Validated
Batch B >99.5%87.9645448Validated
Batch C >99.4%88.5646455Validated
Batch D >99.6%89.1645450Validated
Batch E >99.5%88.0645451Validated

Sources

Comparative

Literature review of similar amino-phenol compounds in research

Aminophenol compounds, particularly the 4-aminophenol (p-aminophenol or PAP) scaffold, are foundational to modern analgesic and antipyretic pharmacology. While Acetaminophen (APAP) remains the most widely utilized pro-dr...

Author: BenchChem Technical Support Team. Date: March 2026

Aminophenol compounds, particularly the 4-aminophenol (p-aminophenol or PAP) scaffold, are foundational to modern analgesic and antipyretic pharmacology. While Acetaminophen (APAP) remains the most widely utilized pro-drug in this class, recent advances in molecular pharmacology have shifted focus toward its active metabolites (e.g., AM404) and novel synthetic PAP derivatives. This guide provides an objective, data-driven comparison of these compounds, evaluating their mechanisms of action, cyclooxygenase (COX) selectivity, and antioxidant capacities to inform future drug development pipelines.

Mechanistic Comparison & Signaling Pathways

Unlike traditional NSAIDs, APAP exerts weak peripheral anti-inflammatory effects, and[its primary analgesic efficacy is mediated centrally through its conversion to AM404][ref6][1]. After hepatic deacetylation, the resulting p-aminophenol crosses the blood-brain barrier, where fatty acid amide hydrolase (FAAH) conjugates it with arachidonic acid to form AM404[1].

Once synthesized in the central nervous system, AM404 subsequently activates TRPV1 and CB1 receptors to induce analgesia[1]. Furthermore, recent breakthroughs demonstrate that[AM404 directly blocks peripheral voltage-gated sodium channels (NaV1.7 and NaV1.8)][ref2], effectively halting nociceptive signal transmission at the sensory nerve endings[2].

Metabolic conversion of Acetaminophen to AM404 and its multi-target analgesic signaling pathway.

Quantitative Comparison of Biological Activities

To overcome the hepatotoxic limitations of APAP, researchers have synthesized novel benzamide derivatives of p-aminophenol. These analogs demonstrate enhanced COX selectivity and potent radical scavenging abilities without the severe cellular impairment associated with high-dose PAP exposure.

Below is a quantitative summary comparing the focal pro-drug (APAP), its active metabolite (AM404), and novel synthetic PAP derivatives (P-1 and P-4):

CompoundTarget MechanismCOX-1 BindingCOX-2 BindingKey Quantitative Data
Acetaminophen (APAP) Pro-drug to AM404WeakWeakGlucuronide DPPH Scavenging: 2.85%[3]
AM404 TRPV1, CB1, NaV1.7/1.8N/AN/AHigh central antinociception[2]
P-1 (PAP Benzamide) COX-1 / COX-2 Inhibitor--8.4 kcal/mol47.65% analgesic effect at 60 min[4]
P-4 (PAP Benzamide) COX-1 / COX-2 Inhibitor-8.2 kcal/mol-Strong COX-1 binding; High anti-inflammatory[4]
p-Aminophenol (PAP) Free radical scavengerN/AN/AComplete GSH depletion at 1 mM in HK-2 cells[5]

Note:[P-4 demonstrated the highest binding affinity (−8.2 kcal/mol) for COX-1, while P-1 showed −8.4 kcal/mol for COX-2][ref4][4].

Experimental Methodologies & Self-Validating Protocols

As an Application Scientist, establishing robust, self-validating assays is critical for evaluating novel aminophenol derivatives. Below are the gold-standard protocols for assessing cytotoxicity and antioxidant capacity, detailing the mechanistic causality behind each step.

Cytotoxicity & Viability Profiling (MTT Assay)

Evaluating the therapeutic window of novel PAP derivatives requires precise cytotoxicity profiling, as[aminophenols and their cysteine conjugates can act as potent glutathione (GSH) depleting agents][ref14], inducing cellular impairment in renal proximal tubules[5].

Step-by-step experimental workflow of the MTT cytotoxicity assay for aminophenol derivatives.

Protocol Steps & Causality:

  • Cell Seeding & Adherence: Seed target cells (e.g., HK-2 or MCF-7) in a 96-well plate at 5 x 10³ cells/well.6[6].

    • Causality: This 24-hour window allows cells to adhere to the plastic substrate and re-enter the exponential (log) growth phase, ensuring uniform metabolic baseline activity prior to drug exposure.

  • Compound Treatment & Controls: Treat cells with serial dilutions of the aminophenol derivatives for 48-72 hours[6].

    • Causality (Self-Validation): Always include a vehicle control (e.g., 0.1% DMSO) to unequivocally prove that observed cytotoxicity stems from the active pharmaceutical ingredient (API) rather than the solvent.

  • MTT Addition: Add 5 mg/mL MTT solution in PBS and incubate for 4 hours[6].

    • Causality: Viable cells possess active mitochondrial succinate dehydrogenases that cleave the tetrazolium ring of MTT, reducing it to insoluble purple formazan crystals. Dead or metabolically impaired cells cannot execute this reduction, providing a direct biochemical proxy for viability.

  • Formazan Solubilization & Quantification: Aspirate media and add DMSO to dissolve the crystals. 6[6].

    • Causality: Because formazan is lipophilic and impermeable, it precipitates intracellularly. DMSO lyses the cell membranes and homogenizes the chromophore, allowing for accurate spectrophotometric quantification.

Antioxidant Capacity Verification (DPPH Assay)

The aromatic amino group of PAP derivatives confers significant free radical scavenging properties. The DPPH assay provides a direct measurement of this electron-donating capability[3].

Protocol Steps & Causality:

  • Reagent Preparation: Dissolve 0.5 mM DPPH in ethanol. Prepare a 0.1 M sodium acetate buffer at pH 5.5[3].

    • Causality: DPPH is a stable free radical with a deep purple color (absorbance at 517 nm). The acidic acetate buffer stabilizes the phenolic hydroxyl and amino groups of the test compounds, preventing auto-oxidation before the controlled reaction begins.

  • Reaction Initiation: Mix the aminophenol sample with the DPPH solution and buffer, then [incubate in the dark for 30 minutes at room temperature][ref13][3].

    • Causality: When the aminophenol derivative donates a hydrogen atom or electron to the DPPH radical, it reduces it to a yellow hydrazine derivative. The 30-minute dark incubation prevents photo-degradation of the light-sensitive DPPH radical.

  • Spectrophotometric Measurement: Measure absorbance at 517 nm against a Trolox standard[3].

    • Causality (Self-Validation): Trolox serves as a validated positive control. A decrease in absorbance at 517 nm directly correlates with the compound's radical scavenging efficacy, confirming the antioxidant potential of the aminophenol scaffold.

References

1.6 - benchchem.com 2.[The Hidden Pain Pathway: Paracetamol (Acetaminophen) Metabolite AM404 Blocks Peripheral Sodium Channels – A New Mechanism Uncovered][ref2] - pharmacally.com 3.[Synthesis and Biological Evaluation of p‐Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach][ref4] - researchgate.net 4.[An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact][ref6] - nih.gov 5.[Investigation of radical scavenging effects of acetaminophen, p-aminophenol and their O-sulfated conjugates][ref13] - jst.go.jp 6.[Cysteine conjugates of acetaminophen and p-aminophenol are potent inducers of cellular impairment in human proximal tubular kidney HK-2 cells][ref14] - nih.gov

[ref2]: : : [ref13]: [ref14]:

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol oxalate
Reactant of Route 2
Reactant of Route 2
2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol oxalate
© Copyright 2026 BenchChem. All Rights Reserved.